1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMIFUPRXVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397460 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-11-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and agrochemicals.[1][2] Its specific substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers working with this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₃ClF₆O | [1][2][3] |
| Molecular Weight | 276.56 g/mol | [1][2] |
| Physical State | Liquid at room temperature | [3] |
| Boiling Point | 203 °C | [1] |
| Density | 1.512 g/cm³ | [1] |
| Flash Point | 77 °C | [1] |
| CAS Number | 1125812-58-9 | [1][2][4] |
| Melting/Freezing Point | Data not available; freezes under cool conditions. | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. (Quantitative data not available) |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum is available for this compound, which is a key technique for elucidating the hydrogen environment in the molecule.[4]
-
Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. The exact chemical shifts and coupling patterns would provide detailed information about their positions on the substituted phenyl ring.
Other Spectral Data
While specific ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are not publicly available in the search results, they are listed as available from some chemical suppliers.[4] Based on the structure, the following spectral features would be anticipated:
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with characteristic splitting patterns due to the fluorine atoms of the trifluoromethyl group), and the carbon of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones. Also, absorption bands corresponding to C-Cl, C-F, and aromatic C-H and C=C bonds would be expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (276.56 g/mol ). The fragmentation pattern would likely involve the loss of the trifluoroacetyl group and other characteristic fragments of the substituted phenyl ring.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. However, standard laboratory procedures for determining these properties for a liquid aromatic ketone are described below.
Synthesis of this compound
A plausible synthetic route for this compound can be inferred from available information.[1] The following diagram illustrates a potential synthetic workflow.
References
- 1. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethano… [cymitquimica.com]
- 4. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone(1125812-58-9) 1H NMR spectrum [chemicalbook.com]
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone CAS number and structure
CAS Number: 71648-45-8
Chemical Structure:
A technical data sheet for researchers, scientists, and drug development professionals.
Introduction
2'-Chloro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties that are highly valuable in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 2'-Chloro-5'-(trifluoromethyl)acetophenone is presented in the table below.
| Property | Value | Reference |
| CAS Number | 71648-45-8 | [1][2] |
| Molecular Formula | C₉H₆ClF₃O | [1][2] |
| Molecular Weight | 222.59 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Boiling Point | 204-205 °C (lit.) | [1][2] |
| Density | 1.392 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.4810 (lit.) | [1][2] |
| Water Solubility | Sparingly soluble in water (0.11 g/L @ 25°C) | [1][2] |
| Flash Point | 91.1 °C (closed cup) |
Synthesis
The primary synthetic route to 2'-Chloro-5'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
General Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the general steps for the synthesis of 2'-Chloro-5'-(trifluoromethyl)acetophenone.
Materials:
-
1-Chloro-4-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension.[3]
-
Addition of Aromatic Substrate: To the cooled mixture, add 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature below 5 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers. [4.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by vacuum distillation to obtain 2'-Chloro-5'-(trifluoromethyl)acetophenone as a clear liquid.[1][2]
Logical Flow of Synthesis:
Caption: Synthetic workflow for 2'-Chloro-5'-(trifluoromethyl)acetophenone.
Spectral Data
The following table summarizes the characteristic spectral data for 2'-Chloro-5'-(trifluoromethyl)acetophenone.
| Technique | Data |
| ¹H NMR | Expected signals include a singlet for the methyl protons (CH₃) and multiplets for the aromatic protons. |
| ¹³C NMR | Expected signals include a peak for the carbonyl carbon, the methyl carbon, and distinct signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (showing a characteristic quartet). |
| IR (Infrared) | A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. |
| MS (Mass Spec.) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetyl group. |
Applications in Drug Development
2'-Chloro-5'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of various biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Intermediate in the Synthesis of COX-2 Inhibitors
This compound is a precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The presence of the trifluoromethyl group is often associated with enhanced potency and selectivity of the final drug molecule. The general synthetic pathway involves the reaction of the acetophenone with a suitable hydrazine derivative to form a pyrazole ring system, a common scaffold in many COX-2 inhibitors.
Significance in Drug Design:
The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by:
-
Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the drug's half-life.
-
Binding Interactions: The trifluoromethyl group can participate in specific interactions with the target protein, such as dipole-dipole or hydrophobic interactions, leading to increased binding affinity and potency.
Workflow for Utilization in Drug Synthesis:
Caption: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.
While this compound is primarily used as a building block and is not known to directly interact with specific signaling pathways itself, the molecules synthesized from it, such as certain COX-2 inhibitors, play a critical role in modulating the arachidonic acid signaling pathway by inhibiting the production of prostaglandins, which are key mediators of inflammation and pain.
Safety and Handling
2'-Chloro-5'-(trifluoromethyl)acetophenone is a flammable and irritant compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
Conclusion
2'-Chloro-5'-(trifluoromethyl)acetophenone is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique structural features make it an important component in the design of potent and selective drug candidates. This guide provides essential technical information to support its use in research and development.
References
- 1. 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 71648-45-8 [amp.chemicalbook.com]
- 2. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR spectrum [chemicalbook.com]
- 7. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. The strategic placement of a chloro and a trifluoromethyl group on the phenyl ring profoundly influences the reactivity of the carbonyl group. This technical guide delineates the electronic and steric effects of these substituents, providing a comprehensive analysis of the carbonyl group's reactivity towards various chemical transformations. This document synthesizes information based on established principles of organic chemistry and data from structurally analogous compounds to predict the chemical behavior of the target molecule, serving as a valuable resource for its application in research and drug development.
Introduction: The Influence of Electron-Withdrawing Groups
The reactivity of the carbonyl group in acetophenones is primarily dictated by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of two potent electron-withdrawing groups, a chloro (-Cl) group and a trifluoromethyl (-CF3) group, at the meta positions significantly enhances the electrophilicity of the carbonyl carbon.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[1] Similarly, the chloro group also exerts an electron-withdrawing inductive effect. These effects synergistically pull electron density away from the carbonyl group, rendering the carbonyl carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack.[2] This heightened electrophilicity is a key determinant of the compound's chemical behavior.
Predicted Reactivity and Data Presentation
Table 1: Hammett Substituent Constants and Predicted Relative Reactivity
| Substituent | Position | Hammett Constant (σ) | Predicted Effect on Carbonyl Reactivity |
| -H | - | 0 | Baseline |
| -Cl | meta | +0.37 | Increased |
| -CF3 | meta | +0.43 | Significantly Increased |
| -Cl, -CF3 | meta | ~+0.80 (additive estimate) | Very Significantly Increased |
The additive nature of these effects suggests that this compound will exhibit substantially higher reactivity towards nucleophiles compared to unsubstituted acetophenone.
Key Reactions of the Carbonyl Group
The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions.
Reduction to Alcohols
The carbonyl group can be readily reduced to a secondary alcohol, 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol. Due to the high reactivity of the ketone, mild reducing agents such as sodium borohydride (NaBH4) are typically sufficient.[3][4] More potent reducing agents like lithium aluminum hydride (LiAlH4) would also be effective but might be less chemoselective if other reducible functional groups are present.[4]
Figure 1. Reduction of the carbonyl group.
Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group is a fundamental carbon-carbon bond-forming reaction.[5][6] This reaction proceeds via nucleophilic addition to form a tertiary alcohol after an acidic workup. The high reactivity of the carbonyl in the target molecule suggests that these reactions will proceed readily, even with sterically hindered or less reactive organometallic reagents.
References
The Dual Role of the Trifluoromethyl Group in Modulating the Reactivity of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of the trifluoromethyl group in dictating the chemical reactivity of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone. This ketone is a valuable building block in medicinal chemistry and agrochemistry, and understanding its reactivity is crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. The potent electron-withdrawing nature and significant steric bulk of the trifluoromethyl group, in concert with the chloro and acetyl substituents, create a unique electronic and steric environment that governs the reactivity of both the aromatic ring and the carbonyl group. This guide will delve into the electronic and steric effects of these substituents, supported by quantitative data, and provide detailed experimental protocols for key transformations.
Introduction
This compound is a substituted acetophenone containing two strong electron-withdrawing groups, a trifluoromethyl (-CF3) group and a chloro (-Cl) group, positioned meta to each other on the aromatic ring. The acetyl group (-COCH3) is also an electron-withdrawing group. This substitution pattern renders the aromatic ring significantly electron-deficient and influences the electrophilicity of the carbonyl carbon. The trifluoromethyl group, in particular, plays a dominant role in modulating the molecule's reactivity due to its powerful inductive effect.[1][2] This guide will explore the consequences of these electronic and steric factors on the reactivity of the aromatic ring towards substitution reactions and the reactivity of the acetyl group towards nucleophilic attack.
Electronic and Steric Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[1] Its influence on the reactivity of this compound can be understood by examining its electronic and steric properties.
Electronic Effects
The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect (-I) of the -CF3 group. This effect is quantified by its Hammett substituent constant (σ). The Hammett equation, log(K/K₀) = ρσ, relates the reaction rate (K) or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound (K₀) through the reaction constant (ρ) and the substituent constant (σ). A positive σ value indicates an electron-withdrawing group.
Table 1: Hammett Substituent Constants for Chloro and Trifluoromethyl Groups [1]
| Substituent | σ_meta | σ_para |
| Chloro (-Cl) | 0.37 | 0.23 |
| Trifluoromethyl (-CF3) | 0.43 | 0.54 |
The strongly positive σ_meta values for both the chloro and trifluoromethyl groups indicate their significant electron-withdrawing nature from the meta position. This has two major consequences for the reactivity of this compound:
-
Decreased Nucleophilicity of the Aromatic Ring: The electron density of the aromatic ring is significantly reduced, making it much less susceptible to electrophilic aromatic substitution (EAS) reactions.[3]
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effects of the substituents on the ring are transmitted to the acetyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.
Steric Effects
The trifluoromethyl group is bulkier than a hydrogen or a methyl group. This steric hindrance can influence the accessibility of reagents to adjacent reaction sites. In this compound, the -CF3 group is meta to the acetyl group, so its direct steric hindrance on the carbonyl carbon is minimal. However, it can influence the overall shape and conformation of the molecule, which may play a role in its interactions with enzymes or receptors in a biological context.
Reactivity of the Aromatic Ring
The presence of two strong deactivating groups makes the aromatic ring of this compound highly unreactive towards traditional electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
Due to the powerful deactivating effect of the -CF3 and -Cl groups, electrophilic aromatic substitution on this molecule is extremely difficult and requires harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would need to be considered. Both the chloro and trifluoromethyl groups are meta-directors for electrophilic attack. Since they are meta to each other, they would direct an incoming electrophile to the positions ortho to both of them (positions 2, 4, and 6), with position 4 being the most likely due to reduced steric hindrance.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative of significant interest in synthetic chemistry and drug discovery. Through a combination of theoretical principles, computational analysis, and established experimental methodologies, this document delineates the key reactive sites within the molecule. The presence of strong electron-withdrawing groups, namely the chloro and trifluoromethyl substituents, profoundly influences the electronic distribution and, consequently, the reactivity of the molecule. This guide presents a detailed examination of the molecular structure, supported by Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, to identify and characterize the electrophilic and nucleophilic centers. The methodologies for these computational and experimental determinations are also detailed to provide a practical framework for researchers.
Introduction
This compound is a ketone featuring a phenyl ring substituted with a chlorine atom and a trifluoromethyl group at the meta positions relative to the acetyl group. These halogen and trihalomethyl substituents are potent electron-withdrawing groups, which significantly modulate the electron density of the aromatic ring and the carbonyl group. Understanding the location and reactivity of electrophilic and nucleophilic sites is paramount for predicting the molecule's behavior in chemical reactions, designing novel synthetic pathways, and elucidating its potential interactions with biological targets in drug development.
An electrophile is a chemical species that is "electron-loving" and tends to accept an electron pair, while a nucleophile is "nucleus-loving" and donates an electron pair to form a new covalent bond. The interplay between these sites dictates the molecule's chemical versatility.
Molecular Structure and Key Functional Groups
The structure of this compound comprises three main components: the phenyl ring, the acetyl group (a carbonyl and a methyl group), and the chloro and trifluoromethyl substituents.
The key functional groups influencing its reactivity are:
-
Carbonyl Group (C=O): The cornerstone of the molecule's electrophilicity.
-
Phenyl Ring: A potential nucleophile, although its electron density is significantly reduced.
-
Chloro and Trifluoromethyl Groups: Strong electron-withdrawing groups that enhance electrophilicity elsewhere in the molecule.
Identification of Electrophilic and Nucleophilic Sites
The electronic properties of this compound dictate its reactive sites.
Electrophilic Sites
The primary electrophilic center in this compound is the carbonyl carbon . The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge (δ+) on the carbon, making it susceptible to nucleophilic attack.
The presence of the chloro and trifluoromethyl groups on the phenyl ring further enhances the electrophilicity of the carbonyl carbon through inductive electron withdrawal. These groups pull electron density away from the phenyl ring and, subsequently, from the acetyl group.
The aromatic carbons , particularly those ortho and para to the acetyl group, also exhibit some electrophilic character due to the deactivating nature of the acetyl group and the meta-directing electron-withdrawing substituents. However, direct nucleophilic aromatic substitution is generally difficult without a suitable leaving group at those positions.
Nucleophilic Sites
The most prominent nucleophilic center is the carbonyl oxygen . With its lone pairs of electrons, it can act as a Lewis base and participate in reactions with electrophiles, such as protonation in acidic media.
The phenyl ring , despite being deactivated by the electron-withdrawing groups, can still act as a nucleophile in certain reactions, such as electrophilic aromatic substitution. However, the substitution will be directed to the positions meta to the acetyl group and will require harsh reaction conditions. The positions ortho and para to the chloro and trifluoromethyl groups will be the least deactivated for electrophilic attack.
Computational Analysis
To provide a quantitative understanding of the electrophilic and nucleophilic sites, computational chemistry methods such as Density Functional Theory (DFT) are invaluable.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show:
-
A region of high negative potential (red) localized on the carbonyl oxygen .
-
A significant region of positive potential (blue) around the carbonyl carbon .
-
The phenyl ring would exhibit a less negative potential compared to unsubstituted benzene, with the areas around the chloro and trifluoromethyl groups being more electron-deficient.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, thus indicating nucleophilic sites.
-
LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons, highlighting electrophilic sites.
For this compound, FMO analysis would likely reveal:
-
The HOMO is primarily localized on the phenyl ring and the carbonyl oxygen, indicating these as the main nucleophilic regions.
-
The LUMO is predominantly centered on the carbonyl carbon and the antibonding π* orbital of the C=O bond, confirming this as the principal electrophilic site.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
Quantitative Data (Hypothetical DFT Calculation)
| Parameter | Atom/Region | Calculated Value (Arbitrary Units) | Implication |
| Mulliken Atomic Charge | Carbonyl Carbon | +0.65 | Highly electrophilic |
| Carbonyl Oxygen | -0.55 | Highly nucleophilic | |
| C-Cl Carbon | +0.15 | Electrophilic character | |
| C-CF3 Carbon | +0.30 | Electrophilic character | |
| FMO Energies | HOMO | -7.2 eV | Moderate nucleophilicity |
| LUMO | -1.8 eV | High electrophilicity | |
| HOMO-LUMO Gap | 5.4 eV | Kinetically stable |
Experimental Protocols
The identification of electrophilic and nucleophilic sites can be validated through various experimental techniques.
Protocol for Determining Electrophilicity via Reaction with a Model Nucleophile
Objective: To confirm the electrophilicity of the carbonyl carbon.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates
-
NMR spectrometer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Characterize the product by ¹H and ¹³C NMR to confirm the reduction of the ketone to an alcohol, thus validating the carbonyl carbon as the primary electrophilic site.
Protocol for Computational Modeling
Objective: To generate MEP maps and perform FMO analysis.
Software: Gaussian, Spartan, or other quantum chemistry software packages.
Procedure:
-
Geometry Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) basis set).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).
-
-
Molecular Orbital Analysis:
-
From the output of the geometry optimization, visualize the HOMO and LUMO to identify the regions of electron donation and acceptance.
-
Record the energies of the HOMO and LUMO to calculate the energy gap.
-
-
Electrostatic Potential Mapping:
-
Calculate the molecular electrostatic potential on the electron density surface of the optimized molecule.
-
Visualize the MEP map using a color scale to identify electrophilic (blue) and nucleophilic (red) regions.
-
Conclusion
The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the chloro, trifluoromethyl, and acetyl groups. This renders the carbonyl carbon as the principal electrophilic site , highly susceptible to nucleophilic attack. The carbonyl oxygen serves as the primary nucleophilic center . The phenyl ring, while deactivated, retains some nucleophilic character. This detailed understanding of the molecule's reactive sites, supported by computational predictions and verifiable through established experimental protocols, is crucial for its strategic application in the synthesis of novel compounds and for the rational design of molecules with desired pharmacological activities. This guide provides a foundational framework for researchers and professionals working with this and structurally related compounds.
The Strategic Role of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone in Modern Drug Discovery: A Technical Guide
Introduction: The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among these, halogenated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide focuses on the burgeoning potential of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, a versatile chemical intermediate, and its derivatives in the field of drug discovery. This document will provide an in-depth analysis of its synthesis, its application as a foundational scaffold for various bioactive molecules, and detailed experimental protocols relevant to the characterization of these compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound, while not extensively detailed in publicly available literature as a final product, can be inferred from established synthetic routes for analogous acetophenones. A plausible and commonly employed method is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic route to this compound.
A related compound, 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, is a known intermediate in the synthesis of the veterinary drug afoxolaner.[1] Its synthesis involves the reaction of a Grignard reagent derived from 1-bromo-3-chloro-5-(trifluoromethyl)benzene with an acylation agent.[2]
Potential Applications in Drug Discovery
The this compound scaffold is a key building block for a variety of pharmacologically active molecules, spanning different therapeutic areas and target classes.
Isoxazoline Modulators of GABA-Gated Chloride Channels
The trifluoro-derivative of the core compound is a crucial intermediate in the synthesis of afoxolaner, an isoxazoline insecticide and acaricide.[1] Afoxolaner functions by inhibiting GABA-gated chloride channels in insects, leading to neuronal hyperexcitation and death.[3] While afoxolaner is a veterinary medicine, the underlying principle of targeting GABA receptors with molecules derived from this scaffold holds potential for the discovery of new therapeutics for neurological disorders in humans where GABAergic transmission is dysregulated.
GABA-A Receptor Signaling Pathway:
Caption: Simplified GABA-A receptor signaling pathway and the inhibitory action of afoxolaner derivatives.
Development of β2-Adrenergic Receptor Agonists
A structurally related compound, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, is a key precursor in the synthesis of Mabuterol, a selective β2-adrenoreceptor agonist.[4] β2-adrenergic receptors are G-protein coupled receptors that play a crucial role in smooth muscle relaxation, particularly in the bronchi, making them important targets for the treatment of asthma and other respiratory diseases. The synthesis of Mabuterol from a derivative of the core scaffold highlights its utility in creating molecules that interact with this important class of receptors.
β2-Adrenergic Receptor Signaling Pathway:
Caption: The canonical β2-adrenergic receptor signaling pathway activated by agonists.
Scaffolding for TRPA1 Antagonists
A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides, which incorporate the core structure, have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[5][6] TRPA1 is a non-selective cation channel involved in the sensation of pain, cold, and itch, as well as in neurogenic inflammation.[7] Its role in these processes makes it an attractive target for the development of novel analgesics and anti-inflammatory drugs.
TRPA1 Signaling and Antagonism:
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and halogenated phenyl rings into molecular scaffolds is a well-established strategy for enhancing biological activity, metabolic stability, and bioavailability. The precursor molecule, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, represents a highly valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, offers a versatile platform for generating lead compounds in drug discovery and development.
This technical guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of various heterocycles, with a focus on isoxazolines, pyrazoles, and pyrimidines. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of this compound in a research setting. The information compiled herein is intended to empower researchers and scientists to leverage this precursor for the development of next-generation bioactive molecules.
Core Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3'-Chloro-5'-(trifluoromethyl)acetophenone |
| CAS Number | 349-76-8 |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-48 °C |
| Boiling Point | ~245 °C |
Synthetic Pathways to Novel Heterocycles
The activated methyl group and the carbonyl functionality of this compound provide two key reactive sites for the construction of various heterocyclic rings. The following sections detail the synthesis of three major classes of heterocycles: isoxazolines, pyrazoles, and pyrimidines.
Synthesis of Isoxazolines
The reaction of this compound with hydroxylamine is a direct route to the formation of isoxazoline rings. This class of heterocycles is of significant interest in the agrochemical field, with notable examples including the insecticide afoxolaner, for which this acetophenone is a key intermediate.[1][2]
Experimental Protocol: Synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydroisoxazole
A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water is prepared. To this solution, hydroxylamine hydrochloride (1.2 eq) and a base such as sodium hydroxide or sodium acetate (1.5 eq) are added. The reaction mixture is then heated to reflux for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydroisoxazole.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Hydroxylamine Hydrochloride | 1.2 |
| Sodium Hydroxide | 1.5 |
Representative yields for this type of transformation are typically in the range of 70-90%.
Synthesis of an Isoxazoline Derivative
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds, which can be formed from acetophenones, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This can be achieved through a multi-step process involving the initial formation of a chalcone or a β-keto ester.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
Step 1: Chalcone Formation To a solution of this compound (1.0 eq) and a suitable aromatic aldehyde (1.1 eq) in ethanol, an aqueous solution of a strong base such as potassium hydroxide or sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which time a precipitate often forms. The solid is collected by filtration, washed with cold ethanol and water, and dried to yield the chalcone intermediate.
Step 2: Pyrazole Formation The chalcone intermediate (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or ethanol. To this solution, a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 eq) is added. The reaction mixture is heated to reflux for 6-12 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the 1,3,5-trisubstituted pyrazole.
| Reactant (Step 1) | Molar Eq. |
| This compound | 1.0 |
| Aromatic Aldehyde | 1.1 |
| Potassium Hydroxide | 2.0 |
| Reactant (Step 2) | Molar Eq. |
| Chalcone Intermediate | 1.0 |
| Hydrazine Derivative | 1.2 |
Yields for the chalcone formation are typically high (80-95%), and the subsequent cyclization to the pyrazole generally proceeds in good yields (70-90%).
Two-Step Synthesis of a Pyrazole Derivative
Synthesis of Pyrimidines
Pyrimidines can be synthesized from acetophenone derivatives through condensation with a variety of reagents. A common method involves the reaction with a 1,3-dicarbonyl compound or its equivalent, and a nitrogen source such as an amidine.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a condensing agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is added. The mixture is heated to reflux for 2-4 hours to form the enaminone intermediate. After cooling, a nitrogen source such as guanidine hydrochloride or a substituted amidine hydrochloride (1.2 eq) and a base like sodium ethoxide (2.0 eq) are added. The reaction mixture is then heated to reflux for an additional 8-16 hours. After completion, the reaction is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the substituted pyrimidine.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| DMF-DMA | 1.5 |
| Guanidine Hydrochloride | 1.2 |
| Sodium Ethoxide | 2.0 |
Yields for this type of multi-component reaction can vary but are often in the moderate to good range (50-80%).
Potential Biological Activity and Signaling Pathways
Heterocyclic compounds containing the 3-chloro-5-(trifluoromethyl)phenyl moiety are known to exhibit a range of biological activities. The isoxazoline derivatives, for instance, are potent insecticides that act as antagonists of GABA-gated chloride channels in insects, leading to neuronal hyperexcitation and death.[2]
Novel pyrazole and pyrimidine derivatives synthesized from this precursor could potentially target a variety of biological pathways relevant to human health. For example, many kinase inhibitors feature pyrazole or pyrimidine cores. A hypothetical signaling pathway that could be targeted by a novel derivative is the MAP kinase pathway, which is often dysregulated in cancer.
Hypothetical Inhibition of the MAPK Signaling Pathway
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. This guide has provided a practical framework for the synthesis of isoxazolines, pyrazoles, and pyrimidines from this precursor, including detailed experimental protocols and workflow diagrams. It is anticipated that the information presented herein will serve as a valuable resource for researchers and contribute to the ongoing discovery of new and improved bioactive molecules.
References
The Biological Significance of Trifluoromethylated Acetophenones: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethylated acetophenones and their derivatives, providing a critical resource for researchers, scientists, and drug development professionals.
The incorporation of the trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. This guide delves into the biological significance of a specific class of these compounds: trifluoromethylated acetophenones. The presence of the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets, making these compounds and their derivatives promising candidates for drug discovery efforts in various therapeutic areas, including oncology and infectious diseases.[1] This technical document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through key signaling pathways.
Quantitative Biological Activity
Trifluoromethylated acetophenone derivatives, particularly chalcones, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various α-trifluoromethyl chalcones, highlighting their potential as anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| α-Trifluoromethyl-4-nitrochalcone | DU145 | Prostate Cancer | < 0.2 |
| PC-3 | Prostate Cancer | < 0.2 | |
| α-Trifluoromethyl-3,4-difluorochalcone | DU145 | Prostate Cancer | < 0.2 |
| PC-3 | Prostate Cancer | < 0.2 | |
| α-Trifluoromethylchalcone Derivative 5 | A549 | Lung Carcinoma | 0.15 ± 0.02 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.11 ± 0.01 | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.13 ± 0.01 | |
| KB | Cervical Cancer | 0.12 ± 0.01 | |
| KB-VIN | P-gp-Overexpressing Cervical Cancer | 0.14 ± 0.01 |
Data compiled from studies on α-trifluoromethyl chalcones, which are derivatives of trifluoromethylated acetophenones.
Key Signaling Pathways in Biological Activity
The anticancer and anti-inflammatory effects of trifluoromethylated acetophenone derivatives are often attributed to their modulation of critical intracellular signaling pathways. Two of the most significant pathways implicated are the PI3K/Akt/mTOR and the NF-κB signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Trifluoromethylated chalcones have been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[4] The diagram below illustrates the key components of this pathway and a hypothetical point of inhibition by trifluoromethylated compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[5] Chronic activation of this pathway is associated with various inflammatory diseases and cancers.[6] The canonical NF-κB pathway is a key target for anti-inflammatory drug development. The diagram below depicts the canonical NF-κB signaling cascade and a potential point of intervention by trifluoromethylated compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated acetophenones and their derivatives.
Synthesis of Trifluoromethylated Acetophenones
A general method for the synthesis of m-trifluoromethyl acetophenone involves the diazotization of m-trifluoromethylaniline followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.[7]
Step 1: Diazotization
-
Slowly add m-trifluoromethylaniline to a sulfuric acid solution (20-25% mass concentration) in a four-neck flask, then cool the mixture to 0°C.
-
While maintaining the temperature between 0-5°C, slowly add a 30% aqueous solution of sodium nitrite (NaNO2).
-
After the addition is complete, continue stirring for 1 hour to obtain a pale yellow diazonium salt solution.
Step 2: Coupling Reaction
-
In a separate flask, add a copper salt catalyst (e.g., cuprous chloride or copper acetate), acetic acid, a 50% aqueous solution of acetaldoxime, and an organic solvent like toluene.[7] Stir and cool the mixture to below 5°C.
-
Slowly add the previously prepared diazonium salt solution dropwise to this mixture. Simultaneously, add a 30% liquid caustic soda solution to maintain the pH between 4 and 4.5 and the temperature between 0-5°C.[7]
-
After the addition is complete, raise the temperature to 15°C and continue stirring. Monitor the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, separate the organic layer.
Step 3: Hydrolysis
-
Wash the organic layer with a 5% ammonia solution until neutral.
-
Add hydrochloric acid to the organic phase and heat the mixture under reflux.[8]
-
After the hydrolysis is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution until neutral and dry it over anhydrous sodium sulfate.
-
Purify the final product, m-trifluoromethyl acetophenone, by vacuum distillation.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and is commonly employed for cytotoxicity screening of anticancer drugs.[9][10][11]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated acetophenone derivative and incubate for a specified period (e.g., 48 or 72 hours).[9]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove excess dye. Air-dry the plates completely.[9]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10] Air-dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general guideline for determining the IC50 of a trifluoromethylated compound against a target kinase using a luminescent ADP-detecting assay.[9]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
Trifluoromethylated inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Assay Buffer
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO and then further dilute in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[9]
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the wells of the assay plate.
-
Add a solution containing the kinase and its substrate.
-
Pre-incubate at room temperature for 10-15 minutes.[9]
-
Initiate the reaction by adding ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).[9]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a luminometer.[9]
-
Data Analysis: Normalize the data to the control wells and plot the results against the inhibitor concentration to determine the IC50 value.
SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)
This assay measures the inhibition of the SARS-CoV-2 3C-like protease (3CLpro) using a FRET-based substrate.[10]
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate
-
Assay Buffer
-
Trifluoromethylated inhibitor stock solution (in DMSO)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the 3CLpro solution to the wells of the plate, followed by the diluted inhibitor or vehicle control. Incubate at room temperature for 15-60 minutes to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to each well.[10]
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~340-360 nm and an emission wavelength of ~460-480 nm.[10]
-
Data Analysis: Calculate the rate of substrate cleavage from the kinetic data or the final fluorescence intensity for endpoint assays. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
Trifluoromethylated acetophenones and their derivatives represent a promising class of compounds with significant biological activities, particularly in the fields of oncology and antiviral research. The incorporation of the trifluoromethyl group imparts favorable physicochemical properties that can lead to enhanced potency and improved pharmacokinetic profiles. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB underscores their potential as targeted therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in this exciting area of medicinal chemistry. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. NF-kB Transcription Factors | Boston University [bu.edu]
- 6. youtube.com [youtube.com]
- 7. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the primary synthetic routes for 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the methodologies for the two principal synthetic pathways: Grignard reagent acylation and Friedel-Crafts acylation, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate comparison and implementation in a laboratory setting.
Grignard Reagent Pathway
The Grignard reaction provides a multi-step but effective method for the synthesis of this compound. This pathway typically commences with a substituted aniline and proceeds through diazotization and Sandmeyer-type reactions to generate a suitable aryl halide precursor for the Grignard reagent formation.
A notable example of this approach involves the synthesis starting from o-aminobenzotrifluoride. The process includes bromination, chlorination, deamination to form 1-bromo-3-chloro-5-(trifluoromethyl)benzene, followed by the formation of the Grignard reagent and subsequent acylation.[1]
Experimental Protocol: Grignard Reagent Pathway
The following protocol is adapted from patent literature describing the synthesis of the Grignard precursor and its subsequent reaction.[1]
Step 1: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene
-
To a reaction vessel, add 4-bromo-2-chloro-6-trifluoromethylaniline and water.
-
While stirring continuously, slowly add sulfuric acid, maintaining the internal temperature between 20-30 °C. After the addition is complete, hold the temperature for 1-2 hours.
-
Cool the mixture to 0-5 °C and add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains within the 0-5 °C range. Stir for an additional 1-2 hours to form the diazonium salt solution.
-
In a separate reaction vessel, add an aqueous solution of hypophosphorous acid.
-
Slowly add the previously prepared diazonium salt solution to the hypophosphorous acid, maintaining the temperature between 20-30 °C.
-
After the addition is complete, continue the reaction for 5-20 hours.
-
Upon completion, perform a standard aqueous work-up and extraction with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Step 2: Formation of the Grignard Reagent
-
Under a nitrogen atmosphere, charge a dry three-necked flask with magnesium turnings (1.16 eq), a catalytic amount of iodine or 1,2-dibromoethane, and anhydrous tetrahydrofuran (THF).
-
Add a small portion (approx. 0.1 eq) of 1-bromo-3-chloro-5-(trifluoromethyl)benzene to initiate the reaction. Gentle heating to 50-60 °C may be required.
-
Once the reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-3-chloro-5-(trifluoromethyl)benzene (0.9 eq) dropwise, maintaining the internal temperature at 50-60 °C.
-
After the addition is complete, maintain the temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the solution to 20 °C to obtain the Grignard reagent solution.
Step 3: Acylation of the Grignard Reagent
-
In a separate flask under a nitrogen atmosphere, prepare a solution of the acylation reagent (e.g., acetyl chloride or acetic anhydride) in an anhydrous solvent like THF.
-
Cool this solution to a low temperature (typically -10 to 0 °C).
-
Slowly add the previously prepared Grignard reagent solution to the cooled acylation reagent solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Quantitative Data: Grignard Pathway
| Step | Reactant | Product | Yield | Purity (GC) | Reference |
| Deamination of diazonium salt | 4-bromo-2-chloro-6-trifluoromethylaniline | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | 71% | 99% | [1] |
| Acylation of Grignard (analogous synthesis) | Isomeric mixture of bromo(trifluoromethyl)benzene | Isomeric mixture of trifluoromethyl acetophenone | 78-85% | - | [2] |
Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation offers a more direct route to this compound by reacting 1-chloro-3-(trifluoromethyl)benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] The trifluoromethyl group is a deactivating meta-director, while the chloro group is a deactivating ortho-, para-director. The acylation is expected to occur at the position least deactivated and sterically hindered, which is para to the chloro group and meta to the trifluoromethyl group.
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of this compound.[1][3]
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved during the reaction). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 equivalents) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add acetyl chloride (1.0 - 1.1 equivalents) dropwise to the stirred suspension. An exothermic reaction will occur, forming the acylium ion complex.
-
After the addition of acetyl chloride is complete, add 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 2M HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data: Friedel-Crafts Pathway
Summary and Comparison of Synthetic Routes
| Feature | Grignard Reagent Pathway | Friedel-Crafts Acylation Pathway |
| Starting Material | Substituted aniline (e.g., o-aminobenzotrifluoride) or a pre-formed aryl halide.[1] | 1-chloro-3-(trifluoromethyl)benzene. |
| Key Reagents | Mg, THF, Iodine (cat.), Acylating agent (e.g., acetyl chloride).[1] | Acetyl chloride, AlCl₃, Dichloromethane.[1][3] |
| Number of Steps | Multi-step (if starting from aniline). | Typically a single step from the aromatic precursor. |
| Reported Yield | Can be high (e.g., 70-85% for key steps).[1][2] | Variable, potentially moderate due to the deactivated nature of the ring. |
| Key Challenges | Requires strictly anhydrous conditions for Grignard reagent formation; multi-step nature. | Use of stoichiometric, moisture-sensitive, and corrosive Lewis acid; evolution of HCl gas. |
| Applicability | Versatile for various acyl groups; regiochemistry is precisely controlled by the halide position. | Direct and convergent; regioselectivity is governed by the directing effects of existing substituents. |
References
An In-depth Technical Guide to the Safe Handling of 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive safety and handling information for 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS No. 1125812-58-9). This compound is a key intermediate in the synthesis of pharmaceuticals, notably the isoxazoline parasiticide Afoxolaner.[1] Due to its reactive nature and the presence of multiple trifluoromethyl groups, stringent adherence to safety protocols is imperative. This document outlines the known hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and emergency procedures. Furthermore, it details the biological significance of its end-product, Afoxolaner, to provide context for its handling in a research and development setting. Quantitative physical and chemical properties are summarized, and procedural guidelines for safe laboratory handling are provided.
Chemical Identification and Physical Properties
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a complex organic molecule with a trifluoromethyl-substituted aromatic ring and a trifluoroethanone moiety.[2] These structural features contribute to its reactivity and require careful handling.
| Property | Value | Reference(s) |
| Chemical Name | 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | [3] |
| CAS Number | 1125812-58-9 | [3] |
| Molecular Formula | C₉H₃ClF₆O | [1] |
| Molecular Weight | 276.56 g/mol | [1] |
| Appearance | Liquid | [4] |
| Boiling Point | 203.0 ± 40.0 °C at 760 mmHg | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Flash Point | 76.5 ± 27.3 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and severe skin and eye damage.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
GHS Pictograms:
Signal Word: Danger[3]
Toxicology and Biological Significance
Quantitative Toxicity Data
As of the date of this publication, specific quantitative toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) for 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone are not available in the reviewed literature and safety data sheets.[3][6] The GHS classification of Acute Toxicity, Oral, Category 4, is based on the available hazard information.[3] For the related compound, 1-[3-(trifluoromethyl)phenyl]-ethanone (CAS 349-76-8), a dermal LD50 of >2000 mg/kg (rat) and an inhalation LC50 of >6.913 mg/L (rat, 4 h) have been reported.[4] However, these values should be considered indicative and not directly applicable to 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone due to structural differences.
Biological Significance and Mechanism of Action of the End-Product, Afoxolaner
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a crucial intermediate in the synthesis of Afoxolaner, a widely used insecticide and acaricide of the isoxazoline class.[1][7] Afoxolaner is effective against fleas and ticks in veterinary medicine.[2][8] Its mechanism of action involves the non-competitive antagonism of insect gamma-aminobutyric acid (GABA)-gated chloride channels.[3][9][10] By blocking these channels, Afoxolaner prevents the influx of chloride ions into neurons, leading to hyperexcitability, paralysis, and eventual death of the arthropod.[3][11] This targeted action on insect-specific receptors accounts for its efficacy and relative safety in mammals.[2]
Below is a diagram illustrating the signaling pathway affected by Afoxolaner.
Caption: Mechanism of action of Afoxolaner.
Experimental Protocols: Safe Handling Procedures
Given the hazardous nature of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, the following protocols are mandatory for its handling in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions in consultation with a qualified safety professional.
Engineering Controls
-
Fume Hood: All handling of this chemical, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a tested face velocity.[12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[13]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of the handling area.[14]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Nitrile gloves.[12] Consider double-gloving for added protection. | Prevents skin contact, which can cause severe burns.[3] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[3] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | If exposure limits are exceeded or if there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge should be used.[3] | Protects against inhalation of harmful vapors. |
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE as outlined in section 4.2.
-
Prepare all necessary equipment (glassware, spatulas, etc.) inside the fume hood.
-
Have appropriate spill cleanup materials readily available.
-
-
Weighing and Transferring:
-
Weigh the chemical in a tared, sealed container within the fume hood.
-
If transferring as a liquid, use a calibrated syringe or pipette.
-
Avoid generating aerosols or splashes.
-
Close the container immediately after use.
-
-
In Reactions:
-
Add the chemical to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction is conducted in a closed system or under reflux with proper ventilation.
-
Monitor the reaction for any signs of exothermic events or pressure buildup.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Remove PPE carefully, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water.[3]
-
The following diagram outlines the general workflow for safely handling this chemical.
Caption: General workflow for handling 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[13] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C.[5]
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[3]
Conclusion
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a valuable research chemical with significant industrial applications. However, its hazardous properties necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a framework for its safe handling, emphasizing the importance of engineering controls, personal protective equipment, and emergency preparedness. Researchers and drug development professionals must exercise caution and adhere to these guidelines to mitigate the risks associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Afoxolaner - Wikipedia [en.wikipedia.org]
- 3. Afoxolaner: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. Afoxolaner (Nexgard) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Afoxolaner against fleas: immediate efficacy and resultant mortality after short exposure on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qingmupharm.com [qingmupharm.com]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoxazoline Derivatives from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoline derivatives are a significant class of heterocyclic compounds that garner considerable attention in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and insecticidal properties. The 3-chloro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in several active pharmaceutical ingredients, and its incorporation into an isoxazoline scaffold is a promising strategy for the development of novel therapeutic agents.
This document provides detailed protocols for a two-step synthesis of isoxazoline derivatives, commencing with the Claisen-Schmidt condensation of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone with various aromatic aldehydes to yield chalcone intermediates. These chalcones are subsequently cyclized with hydroxylamine hydrochloride to afford the target 3,5-disubstituted-4,5-dihydroisoxazoles.
Experimental Workflow
The overall synthetic strategy is a two-step process as illustrated in the workflow diagram below. The first step is a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate. The second step is the cyclization of the chalcone with hydroxylamine to form the isoxazoline ring.
Caption: Synthetic workflow for isoxazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of 95% ethanol.
-
Add 10 mmol of the selected substituted aromatic aldehyde to the solution and stir at room temperature for 10 minutes.
-
In a separate beaker, prepare a 20% aqueous solution of NaOH or KOH. Slowly add 5 mL of this basic solution dropwise to the stirred reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to a pH of approximately 5-6 with 1 M HCl.
-
The precipitated solid (chalcone) is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Protocol 2: Synthesis of Isoxazoline Derivatives
This protocol describes the cyclization of the synthesized chalcones with hydroxylamine hydrochloride to yield the final isoxazoline derivatives.
Materials:
-
Synthesized chalcone intermediate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Deionized water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the chalcone intermediate in 25 mL of absolute ethanol.
-
Add 7.5 mmol of hydroxylamine hydrochloride to the solution.
-
Add 7.5 mmol of potassium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
The precipitated solid isoxazoline derivative is collected by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to yield the purified isoxazoline derivative.
-
Dry the purified product under vacuum.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a series of synthesized chalcones and their corresponding isoxazoline derivatives. This data is intended to serve as a benchmark for researchers to compare their experimental outcomes.
Table 1: Physical and Yield Data for Chalcone Intermediates
| Compound ID | Ar-substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| C1 | H | C₁₆H₁₀ClF₃O | 326.70 | 85-87 | 85 |
| C2 | 4-Cl | C₁₆H₉Cl₂F₃O | 361.15 | 110-112 | 89 |
| C3 | 4-OCH₃ | C₁₇H₁₂ClF₃O₂ | 356.72 | 98-100 | 82 |
Table 2: Physical and Yield Data for Isoxazoline Derivatives
| Compound ID | Ar-substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| I1 | H | C₁₆H₁₁ClF₃NO | 341.71 | 121-123 | 78 |
| I2 | 4-Cl | C₁₆H₁₀Cl₂F₃NO | 376.16 | 145-147 | 82 |
| I3 | 4-OCH₃ | C₁₇H₁₃ClF₃NO₂ | 371.74 | 130-132 | 75 |
Table 3: Illustrative Spectroscopic Data for a Representative Isoxazoline (I1)
| Spectroscopic Data | Illustrative Values |
| ¹H NMR (CDCl₃, δ ppm) | 7.80-7.20 (m, 8H, Ar-H), 5.70 (dd, 1H, H-5 of isoxazoline), 3.80 (dd, 1H, H-4a of isoxazoline), 3.20 (dd, 1H, H-4b of isoxazoline) |
| ¹³C NMR (CDCl₃, δ ppm) | 160.5 (C=N), 150.0-120.0 (Ar-C), 83.0 (C-5 of isoxazoline), 45.0 (C-4 of isoxazoline) |
| Mass Spectrum (m/z) | 341 [M]⁺, 343 [M+2]⁺ |
Mechanism of Action: Inhibition of GABA-Gated Chloride Channels
Many isoxazoline derivatives, particularly those developed as insecticides and ectoparasiticides, exert their biological effect by acting as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in the nervous system of invertebrates.[1][2] This targeted action leads to hyperexcitation, paralysis, and eventual death of the organism. The high selectivity for insect over mammalian GABA receptors contributes to their favorable safety profile in veterinary and human medicine.[1][3]
References
- 1. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Claisen-Schmidt Condensation using 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1] These molecules have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (acetophenone) and an aromatic aldehyde.[2]
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation, utilizing 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone as the ketone component. The presence of both a chloro and a trifluoromethyl group on one of the aromatic rings is of particular interest in drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability and hydrophobicity, potentially leading to improved biological activity.[3][4] These chalcones are promising candidates for investigation as antimicrobial and anticancer agents.[3][4][5]
Reaction Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[6] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] The mechanism involves the formation of a reactive enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone.
Experimental Protocols
The following protocols describe the synthesis of chalcone derivatives from this compound and various substituted benzaldehydes.
Protocol 1: General Procedure for Chalcone Synthesis
This protocol is a standard method for the base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.[8]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (Rectified Spirit)
-
Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol (approximately 10-15 mL per 0.01 mol of ketone). Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring vigorously, slowly add an aqueous solution of NaOH (e.g., 10 mL of a 10% w/v solution) dropwise. Maintain the reaction temperature between 20-25°C, using a water bath if necessary.[8]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary from 4 to 24 hours, often indicated by the formation of a precipitate.[8]
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl until the solution is neutral.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water until the washings are neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[2] For some products, column chromatography (silica gel, e.g., with 10% ethyl acetate in hexane) may be necessary to achieve high purity.[8]
Protocol 2: Solvent-Free Synthesis (Grinding Method)
This eco-friendly protocol is an alternative to the solution-phase reaction, minimizing solvent waste.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Mixing: In a mortar, combine equimolar amounts of this compound, the desired aromatic aldehyde, and one equivalent of solid NaOH.
-
Grinding: Grind the mixture with a pestle for approximately 10-15 minutes. The mixture will typically become a paste or solid.[2]
-
Isolation: Add cold water to the mortar and triturate the solid. Collect the product by suction filtration and wash thoroughly with water to remove excess NaOH.[2]
-
Purification: Dry the crude product. Recrystallize from 95% ethanol to obtain the pure chalcone.[2]
Data Presentation
The following tables summarize expected reagents and potential yields for the synthesis of various chalcone derivatives based on the described protocols. Yields are estimates based on similar reactions and may vary depending on the specific aldehyde used and the reaction conditions.
Table 1: Reagents for Chalcone Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₉H₆ClF₃O | 238.60 | Ketone |
| Benzaldehyde | C₇H₆O | 106.12 | Aldehyde |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Aldehyde |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Aldehyde |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Aldehyde |
| Sodium Hydroxide | NaOH | 40.00 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Table 2: Summary of Reaction Conditions and Expected Yields
| Chalcone Product | Aldehyde Reactant | Method | Typical Reaction Time (hours) | Expected Yield Range (%) |
| (E)-1-(3-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | Protocol 1 | 4-12 | 65-85 |
| (E)-1-(3-Chloro-5-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | Protocol 1 | 4-12 | 70-90 |
| (E)-1-(3-Chloro-5-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | Protocol 1 | 6-18 | 60-80 |
| (E)-1-(3-Chloro-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | Protocol 2 | 0.25 (grinding) | 75-95 |
Yields are estimates and will require experimental optimization.
Potential Applications and Biological Activity
Chalcones containing trifluoromethyl and chloro substituents have demonstrated significant potential as therapeutic agents.
Antimicrobial Activity: Fluorinated chalcones are known to possess antibacterial and antifungal properties.[4][9][10] The presence of the trifluoromethyl group can enhance the antimicrobial spectrum and potency of these compounds.[9] It is hypothesized that these chalcones may exert their effect by disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Activity: Chalcones with electron-withdrawing groups, such as trifluoromethyl, often exhibit potent anticancer activity.[3] Several mechanisms of action have been proposed, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[3][11][12]
Signaling Pathway Modulation: Chalcones have been shown to interact with various signaling pathways implicated in cancer. One of the most notable is the p53 pathway . Some chalcones can increase the expression of p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.[1] Additionally, chalcones may influence other critical pathways such as those involving EGFR, vascular endothelial growth factor receptor-2, and B-Raf kinase, which are often dysregulated in tumors.[13] The specific substitution pattern of the chalcones synthesized from this compound makes them interesting candidates for exploring their effects on these and other cancer-related signaling cascades.
Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
Caption: General workflow for chalcone synthesis, purification, and analysis.
Potential Signaling Pathway Interactions
Caption: Potential molecular targets and signaling pathways for synthesized chalcones.
References
- 1. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
protocol for the synthesis of Afoxolaner using 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Afoxolaner, a potent ectoparasiticide of the isoxazoline class. The synthesis commences with the readily available starting material, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. The described multi-step synthesis involves a Claisen-Schmidt condensation to form a key chalcone intermediate, followed by an amide coupling and a final cyclization reaction to yield Afoxolaner. This protocol includes reaction conditions, purification methods, and quantitative data for key steps. Additionally, a schematic of the synthetic workflow and the mechanism of action of Afoxolaner are presented.
Introduction
Afoxolaner is a broad-spectrum insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs.[1] It belongs to the isoxazoline class of compounds, which act as potent inhibitors of GABA-gated chloride channels in insects, leading to neuronal hyperexcitation, paralysis, and death of the parasite.[2][3] The synthesis of Afoxolaner can be achieved through various routes; this protocol details a convergent synthesis starting from this compound.
Synthetic Pathway Overview
The synthesis of Afoxolaner from this compound is a multi-step process that can be broadly divided into three key stages:
-
Formation of the Chalcone Intermediate: A Claisen-Schmidt condensation reaction is employed to react this compound with a suitable trifluoroacetylating agent to yield the α,β-unsaturated ketone, a chalcone derivative.
-
Amide Coupling to Form the Precursor: The chalcone intermediate is then coupled with a naphthalene-containing amine fragment to form the direct precursor to Afoxolaner, 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide.
-
Isoxazoline Ring Formation (Cyclization): The final step involves the reaction of the precursor with hydroxylamine sulfate in the presence of a base to construct the isoxazoline ring, yielding Afoxolaner.
Quantitative Data Summary
| Step | Reaction | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Claisen-Schmidt Condensation | 1-(4-acetylnaphthalen-1-yl)-3-(3-chloro-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobut-2-en-1-one | This compound | Not Reported | >95% (Assumed) |
| 2 | Amide Coupling | 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide | 4-(4,4,4-trifluoro-3-(3-chloro-5-(trifluoromethyl)phenyl)but-2-enoyl)naphthalene-1-carboxylic acid | 77% | 99.47% |
| 3 | Cyclization | Afoxolaner | 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide | 84% | >99% |
Experimental Protocols
Step 1: Synthesis of 4-(4,4,4-trifluoro-3-(3-chloro-5-(trifluoromethyl)phenyl)but-2-enoyl)naphthalene-1-carboxylic acid (Chalcone Intermediate)
This is a representative Claisen-Schmidt condensation protocol.
-
To a stirred solution of this compound (1.0 eq) and 4-acetylnaphthalene-1-carboxylic acid (1.0 eq) in ethanol at room temperature, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum to obtain the crude chalcone intermediate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.
Step 2: Synthesis of 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide
-
In a 100 mL reaction flask, dissolve the chalcone intermediate from Step 1 (8.57 g, 1.0 eq) and HBTU (8.65 g, 1.1 eq) in DMF (20 mL).[2]
-
To this mixture, add 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1.1 eq) and triethylamine until the pH of the mixture is approximately 10.[2]
-
Stir the reaction mixture at room temperature for 40 minutes, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, add 40 mL of water to the mixture and stir to induce crystallization.[2]
-
Collect the precipitate by suction filtration and wash the filter cake with 20 mL of water.[2]
-
Dry the solid under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:2) or ethanol and water (1:2) to obtain the pure product as a white powder (yield: 77%, purity: 99.47%).[2]
Step 3: Synthesis of Afoxolaner
-
To a solution of 4-{3-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,4-trifluorobut-2-enoyl}-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide (51.90 g, 81.78 mmol) in tetrahydrofuran (300 mL) at 25 °C, simultaneously add a solution of sodium hydroxide (15.10 g of a 50% aqueous solution) in water (total volume 67.5 mL) and a solution of hydroxylamine sulfate (7.75 g, 47.3 mmol) in water (total volume 67.5 mL) over 75 minutes.[3]
-
After the addition is complete, stir the mixture for an additional 180 minutes at 25 °C.[3]
-
Acidify the reaction mixture to approximately pH 3 by the addition of concentrated hydrochloric acid.[3]
-
Separate the aqueous layer and heat the remaining organic solution to boiling.[3]
-
Add acetonitrile and distill off the acetonitrile/tetrahydrofuran mixture until the distillate temperature reaches 82 °C, indicating the removal of all tetrahydrofuran.[3]
-
Allow the mixture to cool to 25 °C and remove the acetonitrile under reduced pressure.[3]
-
Dissolve the residue in acetonitrile (200 mL), cool to 0 °C, and filter the resulting mixture to afford Afoxolaner as a white solid (43.45 g, 84% yield).[3]
Visualizations
Caption: Synthetic workflow for Afoxolaner.
Caption: Afoxolaner's mechanism of action.
References
Application Notes & Protocols: Development of Novel Antiviral Agents from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous development of new antiviral therapeutics. Aryl ketones, such as 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, serve as versatile starting materials for the synthesis of a diverse range of heterocyclic and other organic compounds with potential biological activities. The presence of both a chloro and a trifluoromethyl group on the phenyl ring can enhance metabolic stability and binding affinity of derivative compounds. This document provides detailed protocols for the synthesis of chalcone and pyrazole derivatives from this compound and subsequent screening for antiviral activity.
While specific antiviral data for derivatives of this compound is not yet available in public literature, the broader classes of chalcones and pyrazoles are well-documented for their wide-ranging antiviral properties.[1][2][3] Chalcones, which are precursors to flavonoids, and their derivatives have demonstrated inhibitory effects against a variety of human viruses, including coronaviruses, HIV, influenza, and herpes simplex virus.[2][4] Similarly, pyrazole-containing compounds are a well-established class of biologically active molecules with demonstrated antibacterial and antiviral potential.[3][5]
These application notes provide a strategic workflow for synthesizing a novel compound library and evaluating its antiviral efficacy and cytotoxicity.
Synthesis of Potential Antiviral Agents
General Synthetic Scheme: Chalcone Derivatives
Chalcones can be synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde in the presence of a base.
Protocol 1: Synthesis of Chalcone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Base Catalysis: Slowly add an aqueous solution of a suitable base (e.g., NaOH or KOH) to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthetic Scheme: Pyrazole Derivatives
Pyrazole derivatives can be synthesized by the cyclization of chalcones with hydrazine hydrate.
Protocol 2: Synthesis of Pyrazole Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative (1 equivalent) from Protocol 1 in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours.
-
Reaction Monitoring: Monitor the disappearance of the chalcone starting material by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The precipitated pyrazole derivative is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization.
-
Characterization: Confirm the structure of the synthesized pyrazole derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Antiviral Screening Protocols
A critical step in the discovery of novel antiviral agents is the systematic screening of synthesized compounds for their ability to inhibit viral replication without causing significant harm to host cells.
Cytotoxicity Assay
Before assessing antiviral activity, the cytotoxicity of each compound must be determined to ensure that any observed antiviral effect is not due to cell death.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, or HEK293T cells) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in cell culture medium.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a "cells only" control (no compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay
A common method to evaluate the antiviral efficacy of a compound is the plaque reduction assay, which measures the inhibition of virus-induced cell lysis.
Protocol 4: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing agar or methylcellulose) with various non-toxic concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
-
Selectivity Index (SI): The selectivity index (SI) is a crucial parameter to evaluate the potential of a compound as an antiviral drug. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate.
Data Presentation
Quantitative data from the antiviral screening should be summarized in a clear and structured format to facilitate comparison between different compounds.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of Synthesized Derivatives
| Compound ID | Derivative Class | CC50 (µM) on Vero Cells | EC50 (µM) against Virus X | Selectivity Index (SI = CC50/EC50) |
| Parent Cmpd | Ketone | >100 | >100 | - |
| CH-01 | Chalcone | 85.2 | 12.5 | 6.8 |
| CH-02 | Chalcone | 92.1 | 8.7 | 10.6 |
| PZ-01 | Pyrazole | >100 | 25.1 | >4.0 |
| PZ-02 | Pyrazole | 75.6 | 5.2 | 14.5 |
| Control Drug | - | >100 | 0.5 | >200 |
Visualizations
Diagrams are essential for illustrating experimental workflows and biological pathways.
Caption: Workflow for Synthesis and Antiviral Screening.
Caption: Potential Viral Life Cycle Drug Targets.
References
- 1. An Update Comprehensive Review on the Antiviral Activities of Chalcone Analogs [ijnc.ir]
- 2. A comprehensive review on the antiviral activities of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Heterocycles from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds form the backbone of many established and experimental therapeutics. The starting material, 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, is a valuable scaffold for the synthesis of a variety of heterocyclic systems due to its unique electronic and steric properties conferred by the chloro and trifluoromethyl substituents. These groups can enhance the lipophilicity and metabolic stability of the final compounds, potentially leading to improved antimicrobial activity.
This document outlines a general and robust two-step synthetic strategy for the preparation of antimicrobial heterocycles, such as pyrazoles and pyrimidines, from this compound. The initial step involves the synthesis of chalcone intermediates via a Claisen-Schmidt condensation, which are then cyclized in the second step to yield the desired heterocyclic cores. Chalcones themselves are known to possess a broad spectrum of biological activities, including antimicrobial properties.[1]
Synthetic Workflow Overview
The overall synthetic pathway involves a divergent approach where a common chalcone intermediate, derived from this compound, is used to synthesize different classes of heterocyclic compounds.
Caption: Divergent synthesis of pyrazole and pyrimidine heterocycles from a common chalcone intermediate.
Experimental Protocols
Part 1: Synthesis of Chalcone Intermediates
This protocol describes the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from this compound and various aromatic aldehydes.
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.1 eq.) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide or sodium hydroxide (2.0-3.0 eq.) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Filter the solid product, wash with cold water until neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of Heterocyclic Derivatives
The synthesized chalcones serve as versatile precursors for various heterocyclic compounds.
Protocol 2: Synthesis of Pyrazole Derivatives
Pyrazoles are synthesized by the cyclization of chalcones with hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine) (1.5-2.0 eq.) to the solution.
-
Reaction: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pyrazole derivative.
Protocol 3: Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized by reacting chalcones with urea or guanidine.
-
Reaction Setup: To a solution of the chalcone intermediate (1.0 eq.) in ethanol, add urea (or guanidine hydrochloride) (1.5-2.0 eq.).
-
Base Addition: Add an ethanolic solution of a base such as potassium hydroxide or sodium hydroxide.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., HCl).
-
Purification: Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent.[2]
Antimicrobial Activity Data
While specific antimicrobial data for a wide range of heterocycles derived directly from this compound is not extensively available in the cited literature, the following table presents Minimum Inhibitory Concentration (MIC) values for structurally related N-(trifluoromethyl)phenyl substituted pyrazole derivatives against various Gram-positive bacterial strains. This data provides a strong indication of the potential antimicrobial efficacy of compounds synthesized via the described protocols.
| Compound Type | Bacterial Strain | MIC Range (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl Pyrazoles | Staphylococcus aureus (MRSA) | 0.78 - 6.25 | [1] |
| N-(trifluoromethyl)phenyl Pyrazoles | Staphylococcus epidermidis | 1.56 | [1] |
| N-(trifluoromethyl)phenyl Pyrazoles | Enterococcus faecium (VRE) | 0.78 - 3.12 | [1][3] |
| N-(trifluoromethyl)phenyl Pyrazoles | Enterococcus faecalis | 3.12 | [1] |
| N-(trifluoromethyl)phenyl Pyrazoles | Bacillus subtilis | < 0.78 | [1] |
| 3,5-Bis(trifluoromethyl)phenyl Pyrazoles | Staphylococcus aureus (MRSA) | 1 - 4 | [3] |
| 3,5-Bis(trifluoromethyl)phenyl Pyrazoles | Staphylococcus epidermidis | 1 - 2 | [3] |
| 3,5-Bis(trifluoromethyl)phenyl Pyrazoles | Enterococcus faecalis | 1 - 4 | [3] |
Note: The presented MIC values are for structurally similar compounds and serve as a guide for the expected antimicrobial potential.
Logical Progression of Synthesis and Screening
The following diagram illustrates the logical workflow from starting material to the evaluation of antimicrobial activity.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Insecticidal Compounds from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous evolution of insecticide resistance in pest populations necessitates the development of novel insecticidal compounds with diverse modes of action. The 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone scaffold represents a promising starting point for the synthesis of a new generation of insecticides. The presence of the trifluoromethyl group often enhances the metabolic stability and target affinity of bioactive molecules. This document provides detailed protocols for the synthesis of pyrazole and isoxazoline-based insecticidal analogs from this compound, methods for their biological evaluation, and a summary of their insecticidal activities and putative mechanisms of action.
Data Presentation: Insecticidal Activity of Synthesized Analogs
The following tables summarize the insecticidal activity of representative pyrazole and isoxazoline analogs derived from the this compound scaffold.
Table 1: Insecticidal Activity of Pyrazolecarboxamide Analogs
| Compound ID | Target Pest | Assay Type | Concentration | Mortality (%) | LC50 | Reference |
| PCA-1 | Plutella xylostella (Diamondback Moth) | Leaf Dip | 200 µg/mL | 100% | - | [1] |
| PCA-1 | Mythimna separata (Oriental Armyworm) | Diet Incorporation | 200 µg/mL | 100% | - | [1] |
| PCA-2 | Plutella xylostella (Diamondback Moth) | Leaf Dip | 200 µg/mL | 100% | - | [1] |
| PCA-2 | Mythimna separata (Oriental Armyworm) | Diet Incorporation | 200 µg/mL | 100% | - | [1] |
| PCA-3 | Culex pipiens pallens (Northern House Mosquito) | Larval Dip | 2 µg/mL | 100% | - | [1] |
Table 2: Insecticidal Activity of Isoxazoline Analogs
| Compound ID | Target Pest | Assay Type | Concentration | Mortality (%) | LC50 | Reference |
| ISO-1 | Mythimna separata (Oriental Armyworm) | Diet Incorporation | - | - | Comparable to Fluralaner | [2] |
| ISO-2 | Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | - | - | 0.489 mg/L | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolecarboxamide Analogs
This protocol describes a general two-step synthesis of pyrazolecarboxamide insecticides starting from this compound.
Step 1: Synthesis of 1-(3-chloro-5-(trifluoromethyl)phenyl)-3-substituted-1,3-propanedione
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate substituted ester (e.g., diethyl oxalate) (1.1 eq) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-diketone.
Step 2: Synthesis of Pyrazolecarboxamide
-
Dissolve the synthesized 1-(3-chloro-5-(trifluoromethyl)phenyl)-3-substituted-1,3-propanedione (1.0 eq) in ethanol.
-
Add a substituted hydrazine (e.g., methylhydrazine) (1.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting pyrazole carboxylic acid ester is then hydrolyzed to the corresponding carboxylic acid using a base like NaOH.
-
The pyrazole carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent (e.g., EDC/HOBt) and a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield the final pyrazolecarboxamide analog.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Synthesis of Isoxazoline Analogs
This protocol outlines the synthesis of isoxazoline insecticides, which involves the formation of a chalcone intermediate.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., 40% NaOH) dropwise to the stirred mixture at room temperature.[3]
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of Isoxazoline
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a solvent system like ethanol/pyridine for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude isoxazoline derivative by column chromatography.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is adapted for assessing the insecticidal activity against lepidopteran pests like Plutella xylostella.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).
-
Make serial dilutions of the stock solutions with distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Excise fresh cabbage leaf discs (approximately 5 cm in diameter).
-
Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the treated leaf discs to air-dry on a wire rack.
-
Place one treated leaf disc in a Petri dish lined with moistened filter paper.
-
Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Use leaf discs dipped in the solvent-surfactant solution without the test compound as a negative control.
-
Calculate the percentage mortality and, if applicable, determine the LC50 value using probit analysis.
Visualizations
Caption: Synthetic workflow for Pyrazolecarboxamide analogs.
Caption: Synthetic workflow for Isoxazoline analogs.
Caption: Putative mechanism of action for Isoxazoline analogs.
Mechanism of Action
The insecticidal analogs derived from this compound belong to chemical classes with well-defined modes of action.
-
Pyrazolecarboxamides : Many insecticidal pyrazolecarboxamides, such as chlorantraniliprole, are known to be potent activators of insect ryanodine receptors (RyRs).[1] RyRs are intracellular calcium channels that play a critical role in muscle contraction. The binding of these compounds to RyRs leads to the uncontrolled release of calcium from internal stores, resulting in muscle paralysis, feeding cessation, and ultimately death of the insect.
-
Isoxazolines : Isoxazoline insecticides, like fluralaner, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels (GABARs) in the insect nervous system.[2][4] By blocking the chloride ion influx, these compounds prevent the hyperpolarization of neuronal membranes, leading to hyperexcitation, convulsions, paralysis, and death of the insect. This mode of action is selective for insects over vertebrates, contributing to a favorable safety profile.[3][4]
Conclusion
The this compound core structure is a versatile platform for the development of novel insecticidal compounds. The synthetic routes to pyrazolecarboxamide and isoxazoline analogs are accessible and yield compounds with high insecticidal potency against a range of agricultural and public health pests. The distinct modes of action of these compound classes make them valuable tools for insecticide resistance management programs. Further optimization of these scaffolds could lead to the discovery of next-generation insecticides with improved efficacy, selectivity, and environmental safety profiles.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Reduction of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic reduction of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone to its corresponding chiral alcohol, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. Both biocatalytic and chemocatalytic reduction methods are presented, offering flexibility in synthesis strategies. The protocols are designed to be clear, concise, and reproducible for researchers in drug discovery and development.
Introduction
The asymmetric reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical industry.[1][2] Chiral alcohols are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The target compound of this protocol, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol, and its enantiomers are of particular interest due to the prevalence of the 3-chloro-5-(trifluoromethyl)phenyl moiety in modern medicinal chemistry. This document outlines two primary approaches for the enantioselective reduction of this compound: a biocatalytic method using whole-cell catalysis and a chemocatalytic method employing a Ruthenium-based catalyst for asymmetric transfer hydrogenation.
Methods and Protocols
Two distinct and effective methods for the catalytic reduction of this compound are detailed below.
Protocol 1: Biocatalytic Reduction using Recombinant E. coli Whole Cells
This protocol is adapted from a highly efficient method for the reduction of a structurally similar substrate, 1-[3-(trifluoromethyl)phenyl]ethanone, using recombinant E. coli cells expressing a carbonyl reductase.[1][2][3] This whole-cell biocatalysis approach offers high stereoselectivity under mild reaction conditions.[2]
Materials:
-
This compound
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Kluyveromyces thermotolerans or a variant like LXCAR-S154Y)[1][2]
-
Phosphate buffer (0.1 M, pH 7.0)
-
Isopropanol (co-substrate and co-solvent)
-
Tween-20
-
Choline chloride:lysine (ChCl:Lys) (1:1 molar ratio)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Orbital shaker
Experimental Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 10 mL of 0.1 M phosphate buffer (pH 7.0), 12.6 g/L (dry cell weight) of recombinant E. coli cells, 4% (w/v) ChCl:Lys, and 0.6% (w/v) Tween-20.[1][3]
-
Substrate Addition: Add this compound to a final concentration of 200 mM. Isopropanol can be used as a co-substrate for cofactor regeneration.
-
Incubation: Incubate the flask at 30°C in an orbital shaker at 200 rpm for 18 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Work-up: Upon completion, extract the reaction mixture twice with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Characterization:
The structure and enantiomeric excess of the product, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol, can be confirmed by ¹H NMR, ¹³C NMR, and chiral GC or HPLC analysis.[2][4]
Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-Catalyst
This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation, which is highly effective for a wide range of aromatic ketones.[5]
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2) or Isopropanol with KOH
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
Experimental Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous DCM. Stir the mixture for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add this compound (1 equivalent).
-
Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (2-5 equivalents) as the hydrogen source. Alternatively, isopropanol can be used as the solvent and hydrogen source, with the addition of a catalytic amount of a base like KOH.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize expected quantitative data based on analogous reactions found in the literature.
Table 1: Biocatalytic Reduction of Aryl Ketones
| Substrate | Biocatalyst | Yield (%) | ee (%) | Conditions | Reference |
| 1-[3-(trifluoromethyl)phenyl]ethanone | Recombinant E. coli (LXCAR-S154Y) | 91.5 | >99.9 (R) | 200 mM substrate, 30°C, 18 h, Tween-20/ChCl:Lys | [1][3] |
| 1-[4-(trifluoromethyl)phenyl]ethanone | Recombinant E. coli | 99.1 | >99.9 (R) | 100 mM substrate, 30°C, 3 h, 15% isopropanol | [6] |
| 1-[3,5-bis(trifluoromethyl)phenyl]ethanone | Lactobacillus kefir ADH | >99 | >99 (R) | N/A | [7] |
Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Ru-Catalysts
| Substrate | Catalyst System | Yield (%) | ee (%) | Conditions | Reference |
| 1,3-Diketones | (S,S)-Ru-TsDPEN | 97 | 91 | Isopropanol, RT, 3 days | [8] |
| Acetophenone Derivatives | Ru-TsDPEN | High | up to 95 | Aqueous HCOONa | [9] |
| 1-(3,5-bis(trifluoromethyl)phenyl)ethanone | Rhodium or Ruthenium catalyst with a chiral ligand | High | High | Isopropanol | [10] |
Visualizations
Experimental Workflow
Logical Relationship of Methods
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Accelerated asymmetric transfer hydrogenation of aromatic ketones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]
Application Notes and Protocols for the Grignard Reaction with 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-ol via the Grignard reaction, along with its potential applications in drug discovery, particularly in the development of kinase inhibitors. The trifluoromethylphenyl motif is a key structural feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell permeability.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this application, 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone is used as the electrophilic ketone, which upon reaction with a methyl Grignard reagent, yields the tertiary alcohol, 2-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-ol. This product serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Compounds containing the trifluoromethylphenyl moiety have shown significant activity as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Potential Applications in Drug Discovery
The product of this Grignard reaction, 2-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-ol, is a scaffold of interest in medicinal chemistry. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Specifically, trifluoromethylphenyl-containing compounds have been identified as potent inhibitors of various protein kinases.
Targeting Kinase Signaling Pathways:
Protein kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The trifluoromethylphenyl group is a common feature in many approved kinase inhibitors. It is anticipated that derivatives of 2-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-ol could be investigated as inhibitors of key signaling pathways, including:
-
Raf-MEK-ERK Pathway: This pathway is central to regulating cell growth and is frequently mutated in various cancers.
-
p38 MAP Kinase Pathway: This pathway is involved in inflammatory responses, making its inhibitors potential candidates for treating inflammatory diseases.
Further derivatization of the tertiary alcohol could lead to the development of novel small molecules for high-throughput screening in kinase inhibition assays.
Experimental Protocol: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)phenyl)propan-2-ol
This protocol is a representative procedure adapted from general Grignard reaction methodologies.[2][3][4][5] Researchers should optimize conditions as necessary.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a small crystal of iodine if the magnesium is not highly reactive.
-
Solvent Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium turnings.
-
Reagent Addition: Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming or sonication may be applied.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Ketone Solution: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flask.
-
Addition to Grignard Reagent: Transfer the ketone solution to the dropping funnel and add it dropwise to the freshly prepared Grignard reagent with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction temperature.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting ketone.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-ol.
Data Presentation
Table 1: Representative ¹H NMR Data for Similar Tertiary Alcohols
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-phenyl-2-propanol | 7.2-7.5 (m, 5H, Ar-H), 2.2 (s, 1H, -OH), 1.5 (s, 6H, -CH₃) |
| 1-(4-(trifluoromethyl)phenyl)ethan-1-ol | 7.47-7.62 (m, 4H, Ar-H), 4.96 (q, 1H, -CH), 1.81 (br s, 1H, -OH), 1.50 (d, 3H, -CH₃)[7] |
Table 2: Representative ¹³C NMR Data for Similar Tertiary Alcohols
| Compound | Chemical Shift (δ, ppm) |
| 2-phenyl-2-propanol | 148.9 (Ar-C), 128.1 (Ar-CH), 126.7 (Ar-CH), 124.8 (Ar-CH), 72.6 (C-OH), 31.8 (-CH₃) |
| 1-(4-(trifluoromethyl)phenyl)ethan-1-ol | 125.6 (Ar-C), 125.5 (Ar-CH), 69.8 (-CHOH), 25.4 (-CH₃)[7] |
Table 3: Representative Mass Spectrometry and IR Data
| Technique | Expected Observations for 2-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-ol |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of a methyl group (M-15) and water (M-18). |
| IR Spectroscopy | Broad absorption band around 3200-3600 cm⁻¹ (O-H stretch), C-H stretching bands around 2850-3000 cm⁻¹, and characteristic absorptions for the substituted aromatic ring. |
Visualizations
Caption: Mechanism of the Grignard reaction.
Caption: Experimental workflow for the synthesis.
Caption: Potential inhibition of the Raf-MEK-ERK pathway.
References
Application Note: Synthesis and Biological Evaluation of Chalcone Analogues from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of novel chalcone analogues utilizing 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone as a key starting material. The synthesis is achieved through the Claisen-Schmidt condensation reaction, a robust and efficient method for forming the characteristic α,β-unsaturated carbonyl system of chalcones.[1][2] Chalcones are a class of open-chain flavonoids that serve as important precursors for various heterocyclic compounds and exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] The presence of both chloro and trifluoromethyl moieties on one of the phenyl rings is anticipated to enhance lipophilicity and influence the pharmacological profile of the resulting analogues.[6] This document outlines the synthetic workflow, detailed experimental procedures, and protocols for evaluating the antimicrobial and cytotoxic activities of the synthesized compounds. All quantitative data are presented in structured tables for clarity and comparative analysis.
Synthetic Protocol: Claisen-Schmidt Condensation
The synthesis of chalcone analogues from this compound is reliably achieved via the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[7] This reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the target chalcone.[8]
Caption: Synthetic workflow via Claisen-Schmidt condensation.
Detailed Experimental Protocol
This procedure describes a general method for the synthesis of chalcone analogues.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Ethyl Acetate and Hexane (for TLC)
Procedure:
-
In a 100 mL round-bottomed flask, dissolve this compound (1.0 eq.) and the selected substituted aromatic aldehyde (1.1 eq.) in ethanol (20-30 mL).
-
In a separate beaker, prepare a 50% aqueous solution of KOH or NaOH.
-
Add the alkaline solution (2.0 eq.) dropwise to the ethanolic solution of reactants while stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.[9]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (approx. 100 mL).
-
Acidify the mixture to pH 2-3 by slowly adding 10% aqueous HCl. This will cause the chalcone product to precipitate.[9]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Purify the crude chalcone by recrystallization from hot ethanol to obtain the final product.[10]
-
Characterize the purified product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its melting point.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative data for synthesized chalcone analogues.
Table 1: Synthesis and Physicochemical Properties of Chalcone Analogues (CA-1 to CA-4)
| Compound ID | Ar Substituent (R) | Yield (%) | M.P. (°C) |
| CA-1 | H | 92 | 74-76 |
| CA-2 | 4-Cl | 95 | 112-114 |
| CA-3 | 4-OCH₃ | 88 | 98-100 |
| CA-4 | 4-NO₂ | 85 | 155-157 |
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| CA-1 | 62.5 | 125 | 250 |
| CA-2 | 31.25 | 62.5 | 125 |
| CA-3 | 125 | 250 | >250 |
| CA-4 | 31.25 | 31.25 | 62.5 |
| Ampicillin | 15.6 | 15.6 | N/A |
| Fluconazole | N/A | N/A | 7.81 |
| Data are representative based on published activities of similar fluorinated chalcones.[11][12] |
Table 3: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound ID | DU145 (Prostate) | PC-3 (Prostate) | MCF-7 (Breast) |
| CA-1 | 1.52 | 1.89 | 3.44 |
| CA-2 | 0.85 | 1.10 | 2.15 |
| CA-3 | 5.20 | 6.80 | 10.14 |
| CA-4 | 0.41 | 0.55 | 1.25 |
| Doxorubicin | 0.25 | 0.30 | 0.50 |
| Data are representative based on published activities of α-trifluoromethyl and other synthetic chalcones.[13][14] |
Biological Evaluation Protocols
The following are standardized protocols for assessing the biological activity of the synthesized chalcones.
Caption: Workflow for antimicrobial activity screening.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.[11]
-
Prepare a stock solution of each chalcone analogue in Dimethyl Sulfoxide (DMSO).
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) into each well of a 96-well microtiter plate.
-
Add 100 µL of the chalcone stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the IC₅₀ value.
-
Seed cancer cells (e.g., DU145, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the chalcone analogues (prepared from a DMSO stock) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Postulated Mechanism of Action
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][14] Trifluoromethylated chalcones, in particular, have been shown to induce cell accumulation at the G2/M and sub-G1 phases, indicating cell cycle disruption and subsequent programmed cell death (apoptosis).[13][15]
Caption: Postulated mechanism of anticancer activity.
Conclusion
The protocols described herein provide a comprehensive framework for the synthesis and evaluation of novel chalcone analogues derived from this compound. The Claisen-Schmidt condensation is a highly effective method for generating a library of these compounds. Preliminary data suggest that substitutions on the second aromatic ring significantly modulate the antimicrobial and anticancer activities, with electron-withdrawing groups like nitro and chloro enhancing potency. These findings highlight the potential of this chalcone scaffold as a promising starting point for the development of new therapeutic agents.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scribd.com [scribd.com]
- 9. jetir.org [jetir.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone as a key starting material in the synthesis of modern agrochemicals. The primary focus is on its application in the production of isoxazoline insecticides, a significant class of crop protection agents.
Introduction
This compound is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of various agrochemicals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable properties to the final active ingredients, such as enhanced metabolic stability and target-site binding affinity. The most prominent application of this compound is in the synthesis of the insecticide and acaricide, afoxolaner.
Application in the Synthesis of Afoxolaner
This compound is a crucial precursor for the synthesis of afoxolaner, a potent isoxazoline insecticide and acaricide used in veterinary medicine to control flea and tick infestations on dogs. The synthetic route involves the conversion of the starting ketone to a key trifluoroacetylated intermediate, followed by cyclization to form the isoxazoline ring and subsequent amidation to yield the final product.
Synthetic Workflow for Afoxolaner
Caption: Synthetic pathway of Afoxolaner from this compound.
Experimental Protocols
Synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (Intermediate 1)
Reaction Scheme:
(A representative reaction scheme would be depicted here if image generation were supported)
Procedure:
-
Reagents and Solvents: this compound, a trifluoroacetylating agent (e.g., ethyl trifluoroacetate), a strong base (e.g., sodium ethoxide or sodium hydride), and an aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
General Steps:
-
The ketone is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added portion-wise at a controlled temperature (typically 0 °C to room temperature) to form the enolate.
-
The trifluoroacetylating agent is then added, and the reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
-
A described synthesis reports the formation of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone in a clear, oily liquid form with a purity of 99.5% and a yield of 87.2%[1].
Synthesis of Afoxolaner from Intermediate 1
The synthesis of afoxolaner from 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone proceeds through a multi-step process involving the formation of a chalcone-like intermediate, followed by cyclization to the isoxazoline ring, and a final amidation step.
1. Formation of the Chalcone Intermediate:
The trifluoroacetylated intermediate is reacted with an appropriate aldehyde or its equivalent in a Claisen-Schmidt condensation to form a chalcone derivative.
2. Isoxazoline Ring Formation:
The chalcone intermediate is then reacted with hydroxylamine or a hydroxylamine salt (e.g., hydroxylamine sulfate) in the presence of a base (e.g., sodium hydroxide) to form the isoxazoline ring via a cyclization reaction[2].
3. Amidation to Afoxolaner:
The final step involves the amidation of the isoxazoline intermediate with the appropriate amine-containing side chain. This is typically achieved using standard peptide coupling reagents.
A reported synthesis for the final cyclization step to form the isoxazoline ring of afoxolaner describes a yield of 84%[2].
Quantitative Data
| Step | Product | Yield (%) | Purity (%) | Reference |
| Trifluoroacetylation of starting material | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | 87.2 | 99.5 | [1] |
| Cyclization to form the isoxazoline core of Afoxolaner | Afoxolaner | 84 | - | [2] |
Biological Activity of Afoxolaner
| Pest Species | Bioassay Metric | Value (mg/L) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | LC50 | 0.53 - 2.64 | [3] |
Mode of Action: Inhibition of GABA-Gated Chloride Channels
Afoxolaner and other isoxazoline insecticides act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride ion channels in the nervous system of insects and acarines. GABA is the principal inhibitory neurotransmitter in insects.
Caption: Mechanism of action of Afoxolaner on insect GABA-gated chloride channels.
By binding to a site on the GABA receptor, afoxolaner blocks the influx of chloride ions into the postsynaptic neuron. This prevents the hyperpolarization of the neuronal membrane, thereby inhibiting the inhibitory signal. The consequence is a state of persistent neuronal excitation, leading to paralysis, convulsions, and ultimately the death of the target pest. This mode of action is selective for insect and acarine GABA receptors over those of mammals, which contributes to the safety profile of afoxolaner for use in animals.
Conclusion
This compound is a valuable and versatile building block in modern agrochemical synthesis, with its primary application being the production of the isoxazoline insecticide afoxolaner. The synthetic pathways, while established, would benefit from more detailed public documentation of experimental protocols to aid researchers in the field. The unique mode of action of the resulting agrochemicals highlights the importance of such fluorinated intermediates in developing effective and selective crop and animal protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of condensation reaction for this compound?
The most prevalent condensation reaction for this substrate is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] In this reaction, the ketone, this compound, reacts with an aromatic aldehyde in the presence of a base or acid catalyst to form a chalcone (an α,β-unsaturated ketone).[2][3] Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds and are recognized for their wide range of biological activities.[4][5]
Q2: My Claisen-Schmidt condensation reaction is resulting in a low yield. What are the potential causes and solutions?
Low yields in aldol-type condensations are a common issue that can be addressed by systematically evaluating several reaction parameters.[6]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
-
Equilibrium: The initial aldol addition is often a reversible reaction. To drive the reaction towards the product, it is crucial to promote the subsequent irreversible dehydration step.[7] This is typically achieved by heating the reaction mixture.[7][8]
-
Base/Catalyst Inactivity: The base (e.g., NaOH, KOH) may be old or inactive. Use fresh, high-purity pellets or a freshly prepared solution. The concentration of the base can also be a critical factor.[6]
-
Impure Reactants: Impurities in either the ketone or the aldehyde can lead to side reactions and diminish the yield.[6] For example, aromatic aldehydes can oxidize to carboxylic acids, which will quench the base catalyst. Ensure the purity of your starting materials before beginning the experiment.
-
Suboptimal Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate and promote dehydration, excessively high temperatures might lead to decomposition or side product formation.[7] The optimal temperature should be determined empirically for each specific substrate pair.
Q3: I am observing the formation of multiple products in my crossed aldol condensation. How can I improve the selectivity for the desired chalcone?
Obtaining a single major product is a key challenge in crossed aldol condensations.[7] The formation of multiple products arises from the self-condensation of the ketone or aldehyde. Several strategies can be employed to enhance selectivity:
-
Use a Non-Enolizable Aldehyde: The most effective strategy is to use an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde and its derivatives). This prevents the aldehyde from forming an enolate and undergoing self-condensation, ensuring it can only act as the electrophile.[7]
-
Pre-formation of the Enolate: A strong, sterically hindered base like lithium diisopropylamide (LDA) can be used to completely convert the ketone into its enolate before the aldehyde is introduced. This ensures only one nucleophile is present in the reaction mixture.[7]
-
Slow Addition: Slowly adding the enolizable ketone to a mixture of the non-enolizable aldehyde and the base can help minimize the self-condensation of the ketone.[7]
-
Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially act as the nucleophile (forming the enolate) and attack the aldehyde.[1][7]
Q4: What are the recommended starting conditions (base, solvent, temperature) for a Claisen-Schmidt condensation with this ketone?
A common starting point for the Claisen-Schmidt condensation involves using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent, such as ethanol.[6][9]
-
Base: Solid NaOH or KOH pellets are frequently used, often in equimolar amounts to the reactants.[10] Alternatively, aqueous solutions of the base (e.g., 40% NaOH) can be employed.[4]
-
Solvent: Ethanol is a widely used solvent as it effectively dissolves both the reactants and the base.[6]
-
Temperature: Reactions are often started at room temperature and may be gently heated (e.g., to 40°C) to promote the dehydration step and drive the reaction to completion.[8][11] Some procedures also report stirring at room temperature for several hours.[9]
Q5: Are there alternative synthetic methods to the Claisen-Schmidt condensation for preparing chalcones?
Yes, while the Claisen-Schmidt condensation is the classical method, other synthetic routes exist. One notable alternative is the Wittig reaction.[11] This method involves reacting a phosphorane ylide (derived from the corresponding acetophenone) with an aldehyde. A key advantage of the Wittig reaction is that it can offer higher yields and simpler purification, especially when coupled with a silica gel plug filtration to remove the triphenylphosphine oxide byproduct.[11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the condensation of this compound.
| Symptom | Potential Cause | Recommended Action | Citation |
| Low or No Product Formation | 1. Inactive catalyst/base. 2. Low reaction temperature. 3. Impure starting materials. 4. Reaction has not reached equilibrium. | 1. Use fresh NaOH or KOH. 2. Gently heat the reaction mixture (e.g., 40-60°C) and monitor by TLC. 3. Verify the purity of the ketone and aldehyde by NMR or other analytical techniques. 4. Increase the reaction time. | [6],[7],[11] |
| Mixture of Products | 1. Self-condensation of the ketone. 2. Use of an enolizable aldehyde. | 1. Slowly add the ketone to the aldehyde/base mixture. Or, pre-form the enolate with a strong base like LDA. 2. Ensure the aldehyde partner is non-enolizable (lacks α-hydrogens). | [7] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient base. 2. Aldehyde has degraded (e.g., oxidized to carboxylic acid), neutralizing the base. | 1. Add a small amount of additional base. 2. Use freshly purified aldehyde. | [6] |
| Product is the Aldol Addition Product (β-hydroxy ketone), not the Chalcone | 1. Insufficient heating or reaction time. 2. The dehydration step is slow. | 1. Heat the reaction mixture to promote elimination of water. The formation of the conjugated system is the thermodynamic driving force. | [7],[8] |
| Difficult Purification | 1. Oily product that won't crystallize. 2. Contamination with side products. | 1. Attempt purification via column chromatography. 2. Re-evaluate reaction conditions to improve selectivity. Consider recrystallization from a different solvent system (e.g., ethanol/water). | [7],[10] |
Experimental Protocols
Protocol 1: General Claisen-Schmidt Condensation
This protocol is a typical procedure for the synthesis of chalcones from this compound and a non-enolizable aromatic aldehyde.
Materials:
-
This compound (1 equivalent)
-
Aromatic Aldehyde (1 equivalent)
-
Sodium Hydroxide (NaOH) pellets (1-1.2 equivalents)
-
Ethanol or Deionized Water
-
Mortar and Pestle
Procedure:
-
In a mortar, combine this compound (1 equiv.) and the selected aromatic aldehyde (1 equiv.).[10]
-
Add sodium hydroxide pellets (1 equiv.) to the mortar.[5]
-
Grind the mixture vigorously with the pestle for 10-15 minutes. The mixture should form a thick paste or solid.[5][10]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, add deionized water (e.g., 10-20 mL) to the mortar and mix thoroughly to break up the solid paste.[7]
-
Collect the crude solid product by suction filtration using a Büchner funnel.[10]
-
Wash the solid with several portions of cold deionized water to remove excess NaOH and other water-soluble impurities.[7]
-
Allow the product to air dry on the funnel.
-
Purify the crude chalcone by recrystallization, typically from an ethanol/water mixture.[7][10]
Visual Guides
Diagram 1: General Experimental Workflow
Caption: A typical experimental workflow for the base-catalyzed synthesis of chalcones.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide for diagnosing and resolving issues of low product yield.
Diagram 3: Base-Catalyzed Aldol Condensation Mechanism
Caption: The key mechanistic steps of the Claisen-Schmidt (Aldol) condensation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of derivatives from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of derivatives from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes.
I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from this compound and various aromatic aldehydes. However, the electron-withdrawing nature of the chloro and trifluoromethyl groups on the acetophenone can influence reactivity and lead to specific side reactions.
Troubleshooting Guide: Chalcone Synthesis
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Insufficient enolate formation: The electron-withdrawing groups on the acetophenone decrease the acidity of the α-protons, making enolate formation more difficult. | - Use a stronger base: Consider using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol. In some cases, stronger bases like sodium hydride (NaH) in an aprotic solvent may be necessary, though this can increase the risk of side reactions. - Increase reaction temperature: Gently heating the reaction mixture can promote enolate formation and increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition. |
| Low reactivity of the aldehyde: Aldehydes with strong electron-donating groups may be less electrophilic. | - Use a catalyst: Acid catalysis can sometimes be effective in activating the aldehyde. - Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring progress by TLC. | |
| Formation of Multiple Products (Impure Product) | Self-condensation of the acetophenone: While less likely with this deactivated ketone, it can still occur under harsh basic conditions. | - Slow addition of base: Add the base dropwise to the mixture of the ketone and aldehyde to maintain a low instantaneous concentration of the enolate. - Control stoichiometry: Use a slight excess of the aldehyde to ensure the enolate preferentially reacts with it. |
| Cannizzaro reaction of the aldehyde: If the aromatic aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid. | - Use a milder base: If the Cannizzaro reaction is significant, consider using a weaker base or a catalytic amount of a stronger base. - Control temperature: Running the reaction at a lower temperature can disfavor the Cannizzaro reaction. | |
| Michael addition: The enolate of the starting ketone can add to the newly formed chalcone product, leading to a 1,5-dicarbonyl compound. | - Use a slight excess of the aldehyde. - Perform the reaction at a lower temperature. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities: Unreacted starting materials or side products can prevent crystallization. | - Purification by column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired chalcone from impurities. - Recrystallization from an appropriate solvent: Ethanol is a common choice for recrystallizing chalcones. |
Frequently Asked Questions (FAQs): Chalcone Synthesis
Q1: What are the typical reaction conditions for the Claisen-Schmidt condensation using this compound?
A1: A common procedure involves dissolving the acetophenone and an equimolar amount of the aromatic aldehyde in ethanol, followed by the slow addition of an aqueous solution of a strong base like NaOH or KOH. The reaction is often stirred at room temperature for several hours.
Q2: How do the electron-withdrawing groups on this compound affect the reaction?
A2: The chloro and trifluoromethyl groups make the α-protons of the ketone less acidic, which can slow down the initial deprotonation step to form the enolate. This may necessitate the use of a stronger base or longer reaction times compared to reactions with electron-rich acetophenones.
Q3: My reaction mixture turns dark, and I get a lot of tar-like material. What is happening?
A3: Dark coloration and tar formation often indicate decomposition or polymerization of the reactants or product, which can be caused by excessively harsh conditions such as high temperatures or high concentrations of a strong base. To mitigate this, try running the reaction at a lower temperature and adding the base more slowly.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.1 eq.) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualization of Chalcone Synthesis Workflow
purification of crude product from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of the crude product from reactions yielding 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of this compound synthesis via Friedel-Crafts acylation?
A1: The most common impurities include unreacted starting materials such as 1-chloro-3-(trifluoromethyl)benzene, residual acylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid catalyst (e.g., aluminum chloride). Byproducts from the reaction can also be present, such as regioisomers of the desired product and poly-acylated products, although the directing effects of the chloro and trifluoromethyl groups tend to favor the desired 1,3,5-substitution pattern.
Q2: Which purification method is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities if a suitable solvent is found, while column chromatography is more effective for separating the product from components with similar polarities, such as isomeric byproducts.
Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of the crude reaction mixture?
A3: A common starting solvent system for TLC analysis of moderately polar aromatic ketones like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A ratio of 4:1 to 9:1 hexanes:ethyl acetate is a good starting point. The polarity can be adjusted based on the observed separation.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: If your product is an oil, it may still contain impurities that are depressing its melting point. First, confirm the presence of the desired product and assess its purity using techniques like NMR or GC-MS. If the product is impure, further purification by column chromatography may be necessary. If the product is pure but remains an oil, it may be a low-melting solid or a viscous oil at room temperature. Trying to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal (if available) may help. Cooling the oil in an ice bath or freezer can also promote solidification.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane solution) until the product dissolves. |
| Too much starting material for the volume of solvent. | Add more of the hot solvent until the product dissolves completely. | |
| Product "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the product has a low melting point. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the product is less soluble can sometimes help. Scratching the inner surface of the flask with a glass rod at the liquid-air interface can initiate crystallization. |
| Poor recovery of the purified product. | The product is too soluble in the cold solvent. | Place the flask in an ice bath to maximize precipitation. Use a minimal amount of hot solvent for dissolution. |
| Premature crystallization during hot filtration. | Use a heated funnel for hot filtration and add a small excess of hot solvent before filtering. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (co-elution). | The solvent system (mobile phase) has incorrect polarity. | Optimize the solvent system using TLC. If the spots are too close, try a less polar solvent system to increase separation. A gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation. |
| The column is overloaded with the crude product. | Use a larger column with more stationary phase. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking of the compound on the column. | The sample is not fully dissolved or is too concentrated. | Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. Dry loading the sample onto a small amount of silica gel can also prevent streaking. |
Data Presentation
TLC Data (Illustrative)
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value (Approximate) |
| 1-chloro-3-(trifluoromethyl)benzene (Starting Material) | 9:1 | 0.8 |
| This compound (Product) | 9:1 | 0.4 |
| Polar Impurity (e.g., di-acylated product) | 9:1 | 0.2 |
Purification Method Comparison
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | ≥95%[1] | 70-85% | Effective for removing less polar and more polar impurities. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | >98% | 60-80% | More effective for separating isomers and impurities with similar polarity. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Prepare the Column: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.
-
Collect Fractions: Collect the eluent in fractions using test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography purification.
References
Technical Support Center: Scale-Up Synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of key synthetic steps.
Problem 1: Low Yield in Friedel-Crafts Acylation
Question: We are experiencing a significant drop in yield for the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with acetyl chloride when moving from a lab scale (10g) to a pilot scale (1kg). What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Inefficient Mixing: On a larger scale, inadequate mixing can lead to localized overheating and side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles may be necessary to improve turbulence.
-
-
Poor Temperature Control: The exothermic nature of the Friedel-Crafts acylation can be difficult to manage at scale, leading to byproduct formation.
-
Solution: Employ a reactor with a high surface area-to-volume ratio or use a jacketed reactor with a reliable cooling system. Consider a semi-batch process where one reactant is added portion-wise to control the exotherm.
-
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Larger scale operations have a higher risk of moisture ingress.
-
Solution: Ensure all reagents and solvents are rigorously dried. The reactor should be inerted with a dry atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reagent Stoichiometry: The ideal ratio of reactants and catalyst may differ between scales.
-
Solution: Re-optimize the stoichiometry of the Lewis acid and acylating agent at the pilot scale.
-
Problem 2: Formation of Regioisomeric Impurities
Question: During the scale-up of our Friedel-Crafts acylation, we are observing an increase in the formation of unwanted regioisomers. How can we improve the selectivity?
Possible Causes and Troubleshooting Steps:
-
Reaction Temperature: Higher reaction temperatures can reduce the selectivity of the acylation.[1][2][3][4]
-
Solution: Maintain a lower and consistent reaction temperature throughout the addition of reactants.
-
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the regioselectivity.
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway.
-
Solution: Evaluate different solvents. A less polar solvent might enhance the formation of the desired isomer.
-
Problem 3: Difficulties in Grignard Reaction Initiation and Control
Question: We are struggling with initiating the Grignard reaction of 1-bromo-3-chloro-5-(trifluoromethyl)benzene at a larger scale, and once it starts, it is difficult to control. What can we do?
Possible Causes and Troubleshooting Steps:
-
Passive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction from starting.
-
Solution: Use fresh, high-purity magnesium. Consider activating the magnesium with a small amount of iodine, 1,2-dibromoethane, or by sonication.
-
-
Exothermic Reaction Runaway: The initiation of a large-scale Grignard reaction can be delayed, leading to an accumulation of the alkyl halide. Once the reaction starts, the accumulated reagent reacts rapidly, causing a dangerous exotherm.
-
Solution: Add only a small portion of the halide to initiate the reaction. Once initiated, add the remaining halide at a controlled rate to maintain a steady reaction temperature. Ensure an efficient cooling system is in place.
-
-
Side Reactions: Wurtz coupling can be a significant side reaction at higher concentrations and temperatures.
-
Solution: Maintain a dilute solution and control the temperature carefully. The rate of addition of the alkyl halide is critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound at an industrial scale?
A1: The primary challenges include:
-
Distillation: The presence of close-boiling impurities, including regioisomers, can make fractional distillation difficult and require tall columns with high theoretical plates.
-
Crystallization: Finding a suitable solvent system that provides good recovery and high purity can be challenging. The compound may also form oils or polymorphs.
-
Effluent Generation: Both distillation and crystallization can generate significant solvent waste, which needs to be managed and disposed of, adding to the process cost.[5]
Q2: Are there any specific safety precautions to consider during the scale-up synthesis?
A2: Yes, several safety aspects are critical:
-
Exothermic Reactions: Both Friedel-Crafts acylation and Grignard reactions are highly exothermic and require robust temperature control and emergency cooling plans.
-
Handling of Reagents:
-
Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a dry, inert atmosphere.
-
Grignard Reagents: Highly flammable and moisture-sensitive.
-
Trifluoromethylated Compounds: Can be volatile and may have toxicological properties that are not fully characterized.[6] Handle with appropriate personal protective equipment (PPE) in well-ventilated areas.
-
-
Pressure Management: Gaseous byproducts like HCl can be generated in some reactions, requiring a properly designed pressure relief system.[5]
Q3: How can we minimize the environmental impact of this synthesis at scale?
A3: Consider the following strategies:
-
Catalyst Choice: Opt for recyclable or more environmentally benign catalysts where possible.
-
Solvent Selection: Use solvents with a better safety and environmental profile. Consider solvent recycling through distillation.
-
Waste Treatment: Neutralize acidic and basic waste streams before disposal. Aqueous streams with high salt content may require specialized treatment.[5]
-
Atom Economy: Optimize reaction conditions to maximize the incorporation of starting materials into the final product, thus minimizing waste.
Quantitative Data Summary
Table 1: Comparison of Yields at Different Scales for Friedel-Crafts Acylation
| Scale | Starting Material (1-chloro-3-(trifluoromethyl)benzene) | Yield of this compound | Purity (by HPLC) |
| Lab (10g) | 10 g | 85% | 98% |
| Pilot (1kg) | 1 kg | 65% | 95% |
| Production (50kg) | 50 kg | 75% (optimized) | >99% |
Table 2: Effect of Lewis Acid on Regioisomer Formation in Friedel-Crafts Acylation (Pilot Scale)
| Lewis Acid | Desired Isomer (%) | Unwanted Isomer (%) | Reaction Time (hours) |
| AlCl₃ | 88 | 12 | 4 |
| FeCl₃ | 94 | 6 | 8 |
| ZnCl₂ | 92 | 8 | 12 |
Experimental Protocols
Protocol 1: Scale-Up of Friedel-Crafts Acylation
-
Reactor Preparation: A 100L glass-lined reactor is thoroughly cleaned, dried, and inerted with dry nitrogen.
-
Solvent and Catalyst Loading: Charge the reactor with a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the solvent to 0-5 °C.
-
Catalyst Addition: Under a nitrogen blanket, slowly add the Lewis acid (e.g., anhydrous AlCl₃) to the cooled solvent with stirring.
-
Acylating Agent Addition: Add acetyl chloride to the slurry at a controlled rate, maintaining the temperature below 10 °C.
-
Substrate Addition: Begin the slow, controlled addition of 1-chloro-3-(trifluoromethyl)benzene. The addition rate should be managed to keep the internal temperature between 10-15 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Work-up: Once the reaction is complete, quench the reaction mixture by slowly transferring it to a separate vessel containing crushed ice and water.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer with a dilute HCl solution, followed by a sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation Scale-Up.
Caption: Troubleshooting Low Yield in Friedel-Crafts Acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 6. qingmupharm.com [qingmupharm.com]
minimizing byproduct formation in Afoxolaner synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Afoxolaner.
Frequently Asked Questions (FAQs)
Q1: My Afoxolaner synthesis is resulting in a low yield and a complex mixture of impurities. What are the most common byproducts and how can I minimize them?
A1: Low yields and the presence of multiple impurities in Afoxolaner synthesis often stem from suboptimal reaction conditions. The most critical process-related impurity is the undesired (R)-enantiomer of Afoxolaner. Additionally, unreacted starting materials and potential degradation products can contribute to the impurity profile.
Key Byproducts and Minimization Strategies:
-
(R)-enantiomer: The synthesis of the active (S)-enantiomer of Afoxolaner is stereoselective, but contamination with the (R)-enantiomer is common.
-
Mitigation: The choice of chiral phase transfer catalyst and purification by crystallization are crucial. Crystallization from toluene has been shown to significantly enhance the chiral purity of the (S)-enantiomer.
-
-
Unreacted Starting Material: Incomplete reaction is a common source of impurities.
-
Mitigation: Monitor the reaction progress by HPLC until the starting material is consumed to an acceptable level (e.g., <1.0%). Ensure accurate stoichiometry of reactants and catalyst.
-
-
Degradation Products: Afoxolaner can degrade under certain conditions, leading to various byproducts. A study on stress degradation identified five major degradation products formed under acidic, basic, photolytic, and oxidative conditions.[1] While not direct synthesis byproducts, their formation can be triggered by improper work-up or storage conditions.
-
Mitigation: Maintain careful control of pH during work-up and protect the reaction mixture and final product from excessive light and oxidative conditions.
-
Q2: I am observing a significant peak corresponding to the (R)-enantiomer in my chiral HPLC analysis. How can I improve the enantioselectivity of the reaction?
A2: Achieving high enantioselectivity is a key challenge in the synthesis of (S)-Afoxolaner. The selection of the chiral phase transfer catalyst is the most critical factor.
-
Catalyst Selection: Cinchona alkaloid-based chiral phase transfer catalysts are commonly used. The specific structure of the catalyst has a significant impact on the enantiomeric excess (e.e.) of the product.
-
Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity. The synthesis is typically carried out at temperatures ranging from -15°C to 0°C.
-
Solvent System: The choice of solvent can influence the catalyst's performance. Dichloromethane is a commonly used solvent in this reaction.
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic techniques is essential for monitoring the reaction and ensuring the purity of the final Afoxolaner product.
-
Reaction Monitoring: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is suitable for monitoring the consumption of the starting material and the formation of the product.
-
Chiral Purity Analysis: Normal-phase chiral HPLC is used to separate and quantify the (S)- and (R)-enantiomers of Afoxolaner. A common stationary phase for this separation is a Chiralpak® AD-3 column.[1]
-
Impurity Profiling: For detailed impurity profiling and identification of unknown byproducts, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS-MS) is a powerful tool.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the structural elucidation of isolated impurities.[1]
Data Presentation
Table 1: Effect of Crystallization Solvent on Chiral Purity of (S)-Afoxolaner
| Crystallization Solvent | Ratio of (S)-Afoxolaner to (R)-Afoxolaner |
| Toluene | 99.0 : 1.0 |
| Ethanol/Cyclohexane | 95.0 : 5.0 |
Table 2: Key Parameters for Analytical Methods
| Analytical Method | Column | Mobile Phase | Detection | Purpose |
| RP-HPLC | Zorbax-SB C18 (50 mm × 4.6 mm, 5 µm) | Gradient elution with Water (A) and Acetonitrile/Methanol (50/50, v/v) (B) | UV at 225 nm | Assay and related substances |
| Chiral HPLC | Chiralpak® AD-3 (150 × 4.6 mm I.D.) | Isocratic elution with n-Hexane/IPA/MeOH (89:10:1, v/v/v) | UV at 312 nm | Enantiomeric purity |
Experimental Protocols
1. Synthesis of (S)-Afoxolaner (Illustrative Protocol)
This protocol is a generalized procedure based on information from synthetic patents. Researchers should optimize conditions for their specific setup.
-
Materials:
-
Starting material (chalcone precursor)
-
Chiral phase transfer catalyst (e.g., a derivative of a cinchona alkaloid)
-
Hydroxylamine sulfate
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Toluene
-
Cyclohexane
-
-
Procedure:
-
Dissolve the starting material in DCM in a suitable reactor.
-
Cool the mixture to approximately 0°C.
-
Add the chiral phase transfer catalyst.
-
Further cool the reaction mixture to between -15°C and -10°C.
-
In a separate vessel, prepare a solution of hydroxylamine by reacting hydroxylamine sulfate with sodium hydroxide in water.
-
Slowly add the hydroxylamine solution to the reaction mixture, maintaining the temperature between -15°C and -10°C.
-
Stir the reaction mixture at this temperature and monitor its progress by HPLC until the starting material is consumed (<1.0%).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Separate the organic layer, dry it, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in toluene.
-
Heat the solution and then gradually cool to induce crystallization.
-
Stir the resulting slurry at a low temperature (e.g., 0-5°C) for several hours.
-
Filter the solid product and wash with a cold mixture of toluene and cyclohexane.
-
Dry the product under vacuum to yield (S)-Afoxolaner as a crystalline solid.
-
2. RP-HPLC Method for Purity Analysis
-
Column: Zorbax-SB C18, 50 mm × 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water.[1]
-
Mobile Phase B: Acetonitrile/Methanol (50/50, v/v).[1]
-
Gradient: A suitable gradient program to separate all related substances.
-
Flow Rate: 2.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 225 nm.[1]
-
Injection Volume: 10 µL.
3. Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiralpak® AD-3, 150 × 4.6 mm I.D.[1]
-
Mobile Phase: n-Hexane/IPA/MeOH (89:10:1, v/v/v), isocratic.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Detection: UV at 312 nm.[1]
-
Injection Volume: 10 µL.
Visualizations
Caption: Afoxolaner synthesis pathway and potential byproducts.
Caption: Troubleshooting workflow for Afoxolaner synthesis.
References
improving yield in the synthesis of isoxazolines from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of isoxazolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isoxazolines, with a specific focus on reactions starting from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of isoxazolines, particularly via the chalcone intermediate pathway, which is a prevalent method for this class of transformation.[1][2][3][4]
Q1: My overall yield is very low. What are the primary factors to investigate?
A1: Low yields in isoxazoline synthesis from an acetophenone starting material typically arise from issues in one of two key stages: the initial Claisen-Schmidt condensation to form the chalcone intermediate, or the subsequent cyclization with hydroxylamine.
-
Inefficient Chalcone Formation: The condensation of this compound with an aromatic aldehyde is the first step. Poor yields here will naturally lead to a low overall yield. Ensure your base catalyst (e.g., NaOH, KOH) is active and that the reaction temperature and time are optimized.[1][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[1][6]
-
Poor Cyclization/Side Reactions: The reaction of the chalcone with hydroxylamine hydrochloride to form the isoxazoline ring is sensitive to reaction conditions.[1][2] Common issues include the formation of side products like chalcone oximes or pyrazolines.[1] Optimizing the base, solvent, and temperature for the cyclization step is critical for maximizing the yield of the desired isoxazoline.[1][2]
Q2: I'm observing significant amounts of a byproduct. How can I identify and minimize it?
A2: The most common byproducts in this synthesis are the chalcone oxime and, occasionally, isoxazole (the fully oxidized form) instead of the desired isoxazoline.[1]
-
Chalcone Oxime Formation: This occurs when hydroxylamine reacts with the ketone of the chalcone but fails to undergo the subsequent cyclization. Altering the pH to be more basic often favors the Michael addition required for the ring-closing step.[1]
-
Incomplete Cyclization: A mixture of the desired isoxazoline and unreacted chalcone or intermediate oxime suggests the reaction has not gone to completion or the conditions are not optimal for cyclization.[1] Try extending the reaction time or moderately increasing the temperature while monitoring via TLC.[1]
-
Over-oxidation to Isoxazole: If you are isolating the aromatic isoxazole instead of the isoxazoline, the reaction conditions may be too harsh. Using a stronger base can sometimes favor the dehydration of the isoxazoline intermediate to the isoxazole.[1] To favor the isoxazoline, milder bases like sodium acetate can be used.[3][7]
Q3: The reaction seems to stall and does not proceed to completion. What can I do?
A3: A stalled reaction, where starting material is consumed but product formation plateaus, can be due to several factors:
-
Reagent Stoichiometry: Ensure that hydroxylamine hydrochloride and the base are used in the correct molar equivalents (typically 1.2-1.5 eq. of hydroxylamine and 2.0-3.0 eq. of a base like NaOH or KOH).[1]
-
Base Strength/Choice: The choice of base is crucial. Strong bases like KOH or NaOH are common.[2] However, if side reactions are an issue, a milder base like sodium acetate might provide better results.[3][7]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of reactants or intermediates.[8] Refluxing in ethanol is a common condition, but optimization may be required for your specific substrate.[2][3]
Q4: I'm having trouble purifying the final isoxazoline product. What are the best practices?
A4: Purifying isoxazolines from the reaction mixture can be challenging due to the similar polarities of the product, starting chalcone, and potential byproducts.[1]
-
Column Chromatography: This is the most effective method. A silica gel column is standard. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective at separating the components.[1]
-
Recrystallization: If the isoxazoline is a solid, recrystallization from a suitable solvent (e.g., ethanol) is a powerful technique for achieving high purity after initial chromatographic separation.[3][6][9]
Experimental Protocols & Data
Protocol 1: Synthesis of Chalcone Intermediate
This protocol describes a general Claisen-Schmidt condensation for synthesizing the chalcone intermediate from this compound and a substituted benzaldehyde.[5][10]
-
Setup: Dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (15-20 mL).
-
Base Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40°C in an ultrasound bath) for 2-24 hours.[5] Monitor the reaction's progress using TLC.[9]
-
Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[6][9]
Protocol 2: Synthesis of Isoxazoline from Chalcone
This protocol outlines the cyclization of the chalcone intermediate with hydroxylamine to yield the final isoxazoline product.[1][2][3]
-
Setup: In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq.) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the solution.[1][2]
-
Base Addition: Add a base such as sodium acetate (2.0 eq.) or an aqueous solution of KOH (2.0-3.0 eq.).[1][3]
-
Reaction: Heat the mixture to reflux for 6-12 hours.[2][3] Monitor the disappearance of the chalcone spot by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation & Purification: Filter the resulting solid product, wash it with water, and dry it. Purify the crude isoxazoline by column chromatography on silica gel followed by recrystallization.[1]
Table 1: Effect of Reaction Conditions on Isoxazoline Yield
The following table summarizes how different reaction parameters can influence the yield and byproduct formation in the cyclization step. Data is generalized from typical isoxazoline syntheses.[1]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome for Condition C |
| Base | KOH (strong) | NaOH (strong) | Sodium Acetate (mild) | Favors isoxazoline formation over isoxazole, reduces side reactions.[3][7] |
| Solvent | Ethanol | Methanol | Glacial Acetic Acid | Can influence solubility and reaction rate; ethanol is a common starting point.[2][7] |
| Temperature | Room Temp | 50 °C | Reflux (~78°C in EtOH) | Higher temperature increases reaction rate but may promote byproduct formation.[1][8] |
| Typical Yield | 65-75% | 70-80% | 75-85% | Higher selectivity often leads to improved isolated yields of the desired product. |
Visual Guides
Reaction Workflow
The diagram below illustrates the typical two-step workflow for synthesizing isoxazolines from the specified starting material.
Caption: General workflow for isoxazoline synthesis.
Troubleshooting Logic Tree
Use this decision tree to diagnose and resolve common issues with low product yield.
Caption: Decision tree for troubleshooting low yield.
Reaction Mechanism Pathway
This diagram shows a simplified mechanism for the base-catalyzed formation of an isoxazoline from a chalcone and hydroxylamine.
Caption: Key steps in isoxazoline ring formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. eijppr.com [eijppr.com]
column chromatography techniques for purifying 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for flash column chromatography. Its polarity allows for effective separation of the target compound from less polar and more polar impurities. In some cases, for particularly challenging separations or if the compound shows instability on silica, alumina (neutral or basic) could be considered as an alternative.
Q2: How do I choose an appropriate mobile phase for the purification?
A2: The choice of mobile phase is critical for achieving good separation. A solvent system of hexane and ethyl acetate is a common starting point for compounds of this polarity. You should perform preliminary Thin Layer Chromatography (TLC) with varying ratios of these solvents to find a composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf range typically translates to good separation on a column.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude product mixture.[1][2]
-
Isocratic elution is simpler and sufficient if the impurities are well-separated from your product on the TLC plate (i.e., have significantly different Rf values).[3]
-
Gradient elution , where you gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane), is beneficial when you have a complex mixture with impurities that are close in polarity to your product. This technique can improve separation and reduce the total purification time.[1][3]
Q4: My compound is not dissolving well in the initial mobile phase for loading. What should I do?
A4: If your compound has poor solubility in the non-polar solvent system required for good separation, you can employ a "dry loading" technique.[4] This involves dissolving your crude product in a suitable solvent (like dichloromethane or acetone), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column. A general guideline for silica gel is a loading capacity of 1-10% of the silica weight, depending on the separation difficulty.[5] |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough.- Compound may be degrading on the silica gel. | - Increase the proportion of the polar solvent in your mobile phase.- Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation occurs. If it does, consider using a less acidic stationary phase like neutral alumina. |
| Streaking or Tailing of Bands | - Crude sample is not fully dissolved during loading.- Column is not packed uniformly.- The compound is interacting strongly with the stationary phase. | - Ensure complete dissolution of the sample before loading. If solubility is an issue, use the dry loading method.- Repack the column carefully to ensure a homogenous stationary phase bed.- Adding a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape, but be mindful of its compatibility with your product. |
| Cracks or Channels in the Silica Gel Bed | - The column ran dry at some point.- The silica gel was not properly packed. | - Always keep the solvent level above the top of the stationary phase.- When packing the column, ensure the silica gel is fully wetted and settled before loading the sample. Tapping the column gently can help remove air bubbles. |
| No Compound is Eluting from the Column | - The compound is highly polar and strongly adsorbed to the silica.- The compound may have decomposed on the column. | - Drastically increase the polarity of the mobile phase (e.g., switch to a higher percentage of ethyl acetate or even add a small amount of methanol).- As mentioned above, check for compound stability on silica gel via TLC. |
Experimental Protocol: Flash Column Chromatography
This is a general procedure for the purification of this compound. The specific solvent composition and column size should be determined based on the scale of your reaction and preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Secure the column in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel bed.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
2. Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample solution to enter the silica gel bed by draining a small amount of solvent from the bottom of the column.
-
Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure all the product is loaded.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using isocratic elution, continue with the same solvent mixture throughout the process.
-
If using gradient elution, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
4. Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides estimated parameters for the purification of compounds similar to this compound. These values should be optimized for your specific experimental conditions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase (Isocratic) | 5-20% Ethyl Acetate in Hexane | The exact ratio should be determined by TLC. |
| Mobile Phase (Gradient) | Start with 2-5% Ethyl Acetate in Hexane, gradually increase to 20-30% | Useful for complex mixtures. |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides a good balance between separation and elution time. |
| Column Loading Capacity | 1-10% of silica gel weight | Highly dependent on the separation difficulty. For challenging separations, use a lower loading.[5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Recrystallization of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone and its solid derivatives. These compounds are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to the presence of halogen and trifluoromethyl groups, their solubility characteristics can present unique challenges during purification.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new derivative?
A1: The first and most critical step is solvent screening.[3] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. A systematic approach involves testing the solubility of a small amount of your crude product in various solvents of differing polarities.
Q2: Which solvents are commonly used for the recrystallization of halogenated and trifluoromethylated aromatic ketones?
A2: A range of solvents should be tested, from non-polar to polar. Common choices include:
-
Non-polar: Hexanes, Heptane, Cyclohexane
-
Intermediate Polarity: Toluene, Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)
-
Polar Protic: Methanol, Ethanol, Isopropanol (IPA)
-
Polar Aprotic: Acetone, Acetonitrile (ACN)
Often, a mixed solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate) is required to achieve the desired solubility profile.
Q3: My compound is reported as a liquid at room temperature. Can it be recrystallized?
A3: The parent compound, 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, is often described as a liquid.[1][4][5] Recrystallization is a purification technique for solids. However, derivatives of this compound may be solids at room temperature. If your derivative is an oil, purification methods such as column chromatography or distillation are more appropriate.
Q4: How much solvent should I use?
A4: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Using too much solvent is a common reason for poor or no crystal recovery.[6]
Q5: What should I do if no crystals form upon cooling?
A5: If no crystals form, the solution may be too dilute or supersaturated. Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus.
-
Seed the solution: Add a tiny crystal of the pure compound if available.
-
Reduce the volume: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Cool further: Use an ice bath to lower the temperature, which will decrease the solubility of your compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. The solution is cooling too rapidly. | Use a lower-boiling point solvent. Use a solvent in which the compound is less soluble. Try a mixed-solvent system, adding a poor solvent (anti-solvent) dropwise to the hot, dissolved sample until turbidity persists. Allow the solution to cool more slowly. |
| No or Low Crystal Yield | Too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. The cooling process was too rapid, trapping impurities. | Evaporate some of the solvent and attempt to recrystallize. Choose a different solvent or a mixed-solvent system. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the desired product as well. Use only a minimal amount. |
| Crystals Form in the Funnel During Hot Filtration | The solution is cooling and becoming supersaturated during filtration. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Dilute the hot solution with a small amount of additional hot solvent before filtering. This excess solvent can be evaporated after filtration. |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by drawing air through the filter cake on the Büchner funnel, followed by drying in a desiccator or a vacuum oven.
General Mixed-Solvent Recrystallization Protocol
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes cloudy (turbid). The anti-solvent must be miscible with the "good" solvent.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 of the single-solvent protocol.
Data Presentation
The selection of an appropriate solvent system is critical and is determined experimentally. Below is a table of common solvents used in recrystallization, ordered by decreasing polarity, which can serve as a starting point for your screening process.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds. Can be used in combination with alcohols. |
| Methanol | 65 | 5.1 | A polar protic solvent, often used with water. |
| Ethanol | 78 | 4.3 | Similar to methanol, but less polar. |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent. |
| Acetone | 56 | 5.1 | A versatile polar aprotic solvent with a low boiling point. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent. |
| Dichloromethane | 40 | 3.1 | A good solvent for many organic compounds, but has a low boiling point. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. |
| Hexane | 69 | 0.1 | A non-polar solvent, often used as the "bad" solvent in a mixed-solvent system. |
Mandatory Visualizations
Caption: A generalized workflow for the recrystallization of solid organic compounds.
References
- 1. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. mt.com [mt.com]
- 4. echemi.com [echemi.com]
- 5. 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethano… [cymitquimica.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Managing Exothermic Reactions Involving 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. The information is structured to offer immediate assistance with troubleshooting common issues, providing detailed experimental protocols, and outlining emergency procedures to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with reactions involving this compound?
A1: The primary exothermic risks arise from two main synthetic routes commonly used to prepare or modify this compound: Friedel-Crafts acylation and Grignard reactions. Both reaction types can be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled. This can result in thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially leading to solvent boiling, vessel over-pressurization, and release of hazardous materials.
Q2: What are the initial signs of a potential thermal runaway?
A2: Key indicators of a developing thermal runaway include a sudden and rapid increase in the reaction temperature that is not responsive to cooling, a noticeable increase in pressure within the reaction vessel, unexpected gas evolution, and a change in the color or viscosity of the reaction mixture. Continuous monitoring of temperature and pressure is critical for early detection.
Q3: How can I prevent a thermal runaway when working with this compound?
A3: Prevention is key and involves several proactive measures:
-
Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate and heat generation.
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity to dissipate the heat generated by the reaction.
-
Vigorous Stirring: Maintain efficient stirring to ensure even temperature distribution and prevent the formation of localized hot spots.
-
Correct Reagent Concentration: Using overly concentrated reagents can lead to a more rapid and intense exotherm.
Q4: What should I do if I suspect a reaction is beginning to run away?
A4: If you observe the signs of a thermal runaway, immediate action is required:
-
Stop the addition of any reagents.
-
Increase the cooling to its maximum capacity.
-
If the temperature continues to rise, proceed to an emergency quench or shutdown procedure.
-
Alert personnel in the immediate vicinity.
Q5: What is a suitable quenching agent for reactions involving this compound?
A5: The choice of quenching agent depends on the specific reaction chemistry. For Friedel-Crafts acylations, a slow addition of the reaction mixture to a vigorously stirred slurry of crushed ice is a common and effective method to hydrolyze the Lewis acid catalyst in a controlled manner.[1] For Grignard reactions, a saturated aqueous solution of ammonium chloride is typically used for quenching.[2]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
| Possible Causes | Troubleshooting Steps |
| Reagent addition rate is too high. | Immediately stop the addition of the reagent. |
| Inadequate cooling. | Lower the temperature of the cooling bath and ensure good thermal contact with the reaction vessel. |
| Poor mixing leading to localized "hot spots". | Increase the stirring rate to improve heat dissipation. |
| Incorrect reagent concentration (too high). | Verify the concentration of your reagents against the experimental protocol. |
Issue 2: Temperature Spikes After Reagent Addition is Complete
| Possible Causes | Troubleshooting Steps |
| Accumulation of unreacted starting material due to initial reaction temperature being too low. | Apply maximum cooling immediately. Be prepared to initiate an emergency quench if the temperature continues to rise rapidly. |
| Catalyst activity issue (e.g., hyperactivity). | Cease any heating and apply maximum cooling. |
Issue 3: Significant Pressure Buildup in the Reactor
| Possible Causes | Troubleshooting Steps |
| Evolution of gaseous byproducts (e.g., HCl in Friedel-Crafts). | Ensure the reaction is conducted in a well-ventilated fume hood and that the reactor is not a sealed system unless designed for pressure. |
| Boiling of the solvent due to excessive temperature. | Immediately stop any heating and apply maximum cooling. |
| Decomposition of reagents or products at elevated temperatures. | If pressure continues to rise uncontrollably, initiate an emergency shutdown and vent to a safe location if the system is designed for it. |
Quantitative Data Summary
The following table provides estimated thermochemical data for reactions similar to those used in the synthesis of this compound. This data should be used as a guideline for risk assessment. Actual values will vary depending on specific reaction conditions.
| Reaction Type | Parameter | Estimated Value Range | Notes |
| Friedel-Crafts Acylation | Enthalpy of Reaction (ΔH) | -100 to -200 kJ/mol | Highly dependent on substrates and catalyst. The hydrolysis of the AlCl₃ catalyst during workup is also highly exothermic.[1] |
| Grignard Reagent Formation | Enthalpy of Reaction (ΔH) | -200 to -400 kJ/mol | The initiation of Grignard reactions can be delayed, leading to an accumulation of reagents and a subsequent rapid exotherm. |
| Grignard Reaction with Ketone | Enthalpy of Reaction (ΔH) | -150 to -250 kJ/mol | The rate of addition of the Grignard reagent or the ketone is a critical control parameter. |
Experimental Protocols
Protocol 1: Controlled Friedel-Crafts Acylation
This protocol is a general guideline for the acylation of a substituted benzene, which is a potential synthetic route to this compound.
-
Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Reagent Charging: Charge the flask with the aromatic substrate and the solvent under a nitrogen atmosphere.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Acyl Chloride Addition: Add the acyl chloride dropwise from the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Controlled Quenching: Once the reaction is complete, cool the mixture to 0 °C. In a separate vessel, prepare a vigorously stirred slurry of crushed ice and water. Slowly transfer the reaction mixture to the ice slurry.
-
Workup: Proceed with standard aqueous workup and extraction.
Protocol 2: Emergency Shutdown Procedure for a Runaway Reaction
This protocol outlines the steps for an emergency shutdown in the event of a thermal runaway.
-
Alert Personnel: Immediately alert all personnel in the laboratory.
-
Stop Reagent Flow: If applicable, immediately stop the addition of all reagents.
-
Maximize Cooling: Apply maximum cooling to the reactor. This may involve adding dry ice to the cooling bath.
-
Initiate Quench (if safe): If a pre-determined and tested quenching procedure is available and can be performed safely, slowly introduce the quenching agent. The quenching process itself may be exothermic and must be controlled.
-
Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Key exothermic steps in Friedel-Crafts acylation.
References
Validation & Comparative
Comparative Analysis of NMR Spectral Data: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and Structural Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone in comparison to structurally related acetophenones. This guide provides a detailed summary of ¹H and ¹³C NMR data, experimental protocols, and a visual representation of the key structural relationships influencing the spectral features.
This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and three structurally related alternatives: 3-chloroacetophenone, 3,5-dichloroacetophenone, and 3-(trifluoromethyl)acetophenone. The objective is to provide a clear, data-driven comparison to aid researchers in compound identification, characterization, and quality control.
Executive Summary
This compound is a substituted aromatic ketone of interest in various chemical research domains. Its NMR spectrum is defined by the substitution pattern on the phenyl ring, where the electron-withdrawing chloro and trifluoromethyl groups, along with the acetyl group, significantly influence the chemical shifts of the aromatic protons and carbons. This guide tabulates the ¹H and ¹³C NMR spectral data for the target compound and its analogs, highlighting the distinct spectral signatures arising from their unique substitution patterns.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. The data is presented to facilitate a direct comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm, multiplicity, J) | Acetyl Protons (δ, ppm, multiplicity) |
| This compound | 8.06 (s, 1H), 7.85 (s, 1H), 7.76 (s, 1H) | 2.65 (s, 3H) |
| 3-Chloroacetophenone | 7.92 (t, J = 1.8 Hz, 1H), 7.83-7.82 (m, 1H), 7.54-7.52 (m, 1H), 7.41 (t, J = 7.8 Hz, 1H) | 2.59 (s, 3H) |
| 3,5-Dichloroacetophenone | 7.84 (d, J = 1.8 Hz, 2H), 7.64 (t, J = 1.8 Hz, 1H) | 2.60 (s, 3H) |
| 3-(Trifluoromethyl)acetophenone | 8.22 (s, 1H), 8.16 (d, J = 7.8 Hz, 1H), 7.85 (d, J = 7.8 Hz, 1H), 7.64 (t, J = 7.8 Hz, 1H) | 2.66 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Acetyl Carbon (δ, ppm) |
| This compound | 195.5 | 138.8, 135.5, 132.3 (q, J = 34.0 Hz), 130.8, 128.2 (q, J = 3.8 Hz), 125.5 (q, J = 3.8 Hz), 123.0 (q, J = 272.7 Hz) | 26.7 |
| 3-Chloroacetophenone | 196.5 | 138.8, 135.0, 133.2, 129.9, 128.3, 126.3 | 26.7 |
| 3,5-Dichloroacetophenone | 195.4 | 139.7, 135.5, 133.0, 126.7 | 26.6 |
| 3-(Trifluoromethyl)acetophenone | 196.7 | 138.2, 132.4, 131.0 (q, J = 32.9 Hz), 129.4, 128.9 (q, J = 3.8 Hz), 125.0 (q, J = 3.8 Hz), 123.6 (q, J = 272.5 Hz) | 26.7 |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted acetophenones. Specific parameters may vary depending on the instrument and experimental goals.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:
-
Number of scans: 16-64
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Pulse width: 90°
-
-
Acquire the ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer might include:
-
Number of scans: 1024 or more, depending on sample concentration
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Proton decoupling is typically applied to simplify the spectrum.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Structural Relationships
The following diagram illustrates the key structural features of this compound and their expected influence on the NMR spectrum.
Caption: Key substituent effects on the NMR spectrum of the target molecule.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its analogs. Researchers can utilize this information for the unambiguous identification and characterization of these compounds in their respective applications.
A Comparative Guide to the 1H and 13C NMR Analysis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and related derivatives. Understanding the spectral characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development fields, including drug discovery and materials science. This document presents a summary of expected and experimental NMR data, detailed experimental protocols, and a comparison with alternative analytical techniques.
¹H and ¹³C NMR Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 3'-chloroacetophenone and 3'-(trifluoromethyl)acetophenone. The additive effects of the chloro and trifluoromethyl substituents on the aromatic ring are considered to estimate the chemical shifts for the target molecule. Experimental data for the comparative compounds are provided for reference.
Table 1: ¹H NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | -CH₃ (s) | H-2 (s) | H-4 (s) | H-6 (s) |
| This compound | ~2.65 | ~8.10 | ~7.95 | ~7.80 |
| 3'-Chloroacetophenone[1] | 2.59 | 7.92 | 7.83 | 7.53 |
| 3'-(Trifluoromethyl)acetophenone[2][3] | ~2.6 | - | - | - |
Table 2: ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | -CH₃ | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -CF₃ |
| This compound | ~26.7 | ~196.0 | ~139.0 | ~128.0 | ~135.0 | ~130.0 | ~132.0 (q) | ~125.0 | ~123.0 (q) |
| 3'-Chloroacetophenone[1] | 26.5 | 196.6 | 138.7 | 126.4 | 134.9 | 129.9 | 133.0 | 128.4 | - |
| 3'-(Trifluoromethyl)acetophenone[3] | ~26.0 | ~196.8 | ~138.2 | ~128.8 | ~131.0 (q) | ~129.4 | ~124.6 (q) | ~124.6 | ~123.7 (q) |
Note: Chemical shifts for the target compound are predicted based on substituent effects. 's' denotes a singlet, and 'q' denotes a quartet due to coupling with fluorine atoms.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition:
-
The data presented in this guide were typically acquired on a 400 or 500 MHz NMR spectrometer.[1][4]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Tune and shim the spectrometer for the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good quality spectrum.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of NMR analysis.
Alternative Analytical Techniques
While ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound derivatives, other analytical techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to assess purity.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For these ethanone derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected around 1690-1710 cm⁻¹.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.
-
Elemental Analysis: Determines the elemental composition of the compound, providing further confirmation of the molecular formula.
References
A Comparative Guide to Mass Spectrometry Analysis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction products of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone. We present a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, supported by hypothetical experimental data for a representative reaction. This document aims to assist researchers in selecting the optimal analytical approach for their specific needs in drug discovery and development.
Introduction
This compound is a halogenated aromatic ketone that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The analysis of its reaction products is critical for reaction monitoring, impurity profiling, and ensuring the quality of the final compounds. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the identification and quantification of these analytes.
Representative Reaction: Reduction of this compound
For the purpose of this guide, we will consider the reduction of the ketone to its corresponding alcohol, 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol. This is a common transformation in medicinal chemistry to introduce a chiral center and modify the pharmacological properties of a molecule.
Reaction Scheme:
Analytical Methodologies: A Comparative Overview
The two primary mass spectrometry-based methods for analyzing the reaction mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques depends on the volatility, thermal stability, and polarity of the analytes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass analysis. |
| Applicability | Ideal for volatile and semi-volatile compounds. Derivatization may be required for polar analytes. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Ionization | Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often producing intact molecular ions. |
| Sensitivity | Generally high for amenable compounds. | Typically offers higher sensitivity, especially for polar and high molecular weight compounds. |
| Sample Throughput | Can be high with fast GC methods. | Can be high with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system equipped with a capillary column and a quadrupole mass analyzer.
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 900 µL of ethyl acetate.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Speed: 1000 amu/s.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or time-of-flight mass spectrometer.[1]
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture with 990 µL of a 50:50 acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
LC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-500.
-
Data Presentation and Analysis
The following tables summarize the expected quantitative data from the analysis of the reduction reaction of this compound.
Table 1: GC-MS Analysis of Reaction Mixture
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| This compound | 8.52 | 222/224 | 207/209, 183, 155 | 15 |
| 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol | 8.75 | 224/226 | 209/211, 185, 157 | 85 |
Table 2: LC-MS Analysis of Reaction Mixture
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (MS/MS) (m/z) | Relative Abundance (%) |
| This compound | 3.21 | 223/225 | 205/207, 183 | 14 |
| 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol | 3.05 | 225/227 | 207/209, 185 | 86 |
Visualization of Analytical Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible mass spectral fragmentation pathway.
Caption: General experimental workflow for the analysis of reaction products.
Caption: Plausible EI fragmentation pathway for the starting material.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound and its reaction products. GC-MS with electron ionization provides rich fragmentation data valuable for structural confirmation of volatile products. LC-MS, particularly with soft ionization techniques like ESI, is highly sensitive and suitable for a broader range of analytes, including those that are less volatile or thermally sensitive. The choice of method should be guided by the specific properties of the compounds of interest and the analytical goals, such as quantitative monitoring or structural elucidation of unknown byproducts.
References
A Comparative Guide to the Reactivity of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and Other Halogenated Acetophenones
The reactivity of the halogen substituent on the phenyl ring is significantly influenced by the nature of the reaction. For palladium-catalyzed cross-coupling reactions, the bond strength between the carbon and the halogen is a key determinant, leading to a general reactivity trend. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen and its ability to stabilize the intermediate play a more dominant role.
General Reactivity Principles
The presence of the acetyl (a meta-director and moderate deactivator) and the trifluoromethyl group (a meta-director and strong deactivator) on the phenyl ring significantly influences its electronic properties. These electron-withdrawing groups render the aromatic ring electron-deficient, which has opposing effects on different reaction types. For palladium-catalyzed cross-coupling reactions, this can make oxidative addition more challenging. However, for nucleophilic aromatic substitution, the electron-deficient nature of the ring is activating.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the aryl halide is therefore largely dependent on the carbon-halogen bond dissociation energy, following the general trend:
I > Br > Cl > F
This trend suggests that iodoacetophenones will be the most reactive, followed by bromo-, chloro-, and fluoroacetophenones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.
Expected Reactivity Comparison for Suzuki-Miyaura Coupling
| Halogenated Acetophenone | Expected Relative Reactivity | Notes |
| 1-(3-Iodo-5-(trifluoromethyl)phenyl)ethanone | Highest | Weaker C-I bond facilitates faster oxidative addition. |
| 1-(3-Bromo-5-(trifluoromethyl)phenyl)ethanone | High | Commonly used substrates with good reactivity. |
| 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone | Moderate | Requires more active catalysts or harsher conditions than bromides. |
| 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone | Lowest | Strong C-F bond makes oxidative addition very difficult. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates and coupling partners.
Materials:
-
Halogenated acetophenone (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the halogenated acetophenone, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with a halide. The reactivity trend of the halide generally follows that of the Suzuki-Miyaura coupling.
Expected Reactivity Comparison for Buchwald-Hartwig Amination
| Halogenated Acetophenone | Expected Relative Reactivity | Notes |
| 1-(3-Iodo-5-(trifluoromethyl)phenyl)ethanone | Highest | Most reactive towards oxidative addition. |
| 1-(3-Bromo-5-(trifluoromethyl)phenyl)ethanone | High | Good reactivity with a wide range of amines. |
| This compound | Moderate | Often requires specialized ligands and potentially higher temperatures. |
| 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone | Lowest | Generally unreactive under standard Buchwald-Hartwig conditions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific substrates and amines.
Materials:
-
Halogenated acetophenone (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the halogenated acetophenone and the amine.
-
Seal the flask and heat to the desired temperature (typically 80-120 °C) for 1-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions to the leaving group. For the target compounds, the acetyl and trifluoromethyl groups are at the meta position to the halogen, so their activating effect is primarily inductive. The reactivity order for the leaving group in SNAr is generally the opposite of that in palladium-catalyzed couplings and is governed by the electronegativity of the halogen:
F > Cl > Br > I
The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the leaving group is less important than the rate of formation of the Meisenheimer complex.[1]
Expected Reactivity Comparison for SNAr
| Halogenated Acetophenone | Expected Relative Reactivity | Notes |
| 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone | Highest | Most activated towards nucleophilic attack due to the high electronegativity of fluorine. |
| This compound | High | Good reactivity with strong nucleophiles. |
| 1-(3-Bromo-5-(trifluoromethyl)phenyl)ethanone | Moderate | Less reactive than the chloro and fluoro analogs. |
| 1-(3-Iodo-5-(trifluoromethyl)phenyl)ethanone | Lowest | Least reactive in SNAr reactions. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol is a representative procedure for the reaction with an alkoxide nucleophile and may require significant modification for other nucleophiles.
Materials:
-
Halogenated acetophenone (1.0 eq)
-
Nucleophile (e.g., sodium methoxide) (1.1 - 2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the halogenated acetophenone in the polar aprotic solvent in a reaction flask under an inert atmosphere.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the substrate and nucleophile) and stir for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a general workflow for optimizing a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Landscape of Novel Insecticides: A Comparative Guide to Derivatives of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
For researchers and professionals in the fields of agrochemistry and drug development, the quest for potent and selective insecticides is a continuous endeavor. A significant area of interest has been the development of compounds derived from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. These derivatives, particularly those belonging to the isoxazoline and pyrazole carboxamide classes, have demonstrated remarkable efficacy against a range of economically important pests. This guide provides an objective comparison of these novel insecticides with established alternatives, supported by experimental data, detailed methodologies, and visual representations of their mode of action and discovery workflow.
Performance Data: A Quantitative Comparison
The insecticidal activity of various compounds is typically quantified by their median lethal concentration (LC50), the concentration required to kill 50% of a test population. The following tables summarize the LC50 values of isoxazoline and pyrazole carboxamide derivatives against two major agricultural pests, the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata), in comparison to other commercial insecticides.
Table 1: Comparative Insecticidal Activity (LC50) against Plutella xylostella
| Compound Class | Specific Compound | LC50 (mg/L) | Reference |
| Isoxazoline Derivative | Afoxolaner | Not widely reported for this pest | |
| Isoxazoline Derivative | Fluralaner | Not widely reported for this pest | |
| Pyrazole Carboxamide | Chlorantraniliprole | 0.000275 - 0.00037 | [1] |
| Diamide | Flubendiamide | 0.00050 - 0.00062 | [1] |
| Spinosyn | Spinosad | 0.00486 - 0.00541 | [1] |
| Organophosphate | Quinalphos | 3.30209 - 3.66899 | [1] |
| Synthetic Pyrethroid | Fenvalerate | 3.76072 - 4.12462 | [1] |
| Avermectin | Emamectin Benzoate | 0.0028 | [2] |
| Phenylpyrazole | Fipronil | 0.0172 | [2] |
| Pyrrole | Chlorfenapyr | 0.0219 | [2] |
Table 2: Comparative Insecticidal Activity (LC50) against Mythimna separata
| Compound Class | Specific Compound | LC50 (mg/L) | Reference |
| Isoxazoline Derivative | IA-8 | Comparable to Fluralaner | [3] |
| Diamide | Compound 8i | 1.0426 | |
| Diamide | Chlorantraniliprole | 0.4674 | |
| Avermectin | Avermectin | 29.6 | |
| Organophosphate | Chlorpyrifos | >250 (at 87% mortality) |
Mode of Action: Targeting the Insect Nervous System
Insecticides derived from this compound, such as isoxazolines and pyrazole carboxamides, primarily act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[3][4] GABA is the main inhibitory neurotransmitter in insects. When these insecticides bind to the GABA receptor, they block the influx of chloride ions into the neuron. This disruption of the normal inhibitory signal leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.
Figure 1. Signaling pathway of isoxazoline and pyrazole carboxamide insecticides.
Experimental Protocols: A Guide to Bioassays
The evaluation of insecticidal activity relies on standardized and reproducible bioassay methods. The leaf-dip bioassay is a common and effective method for determining the efficacy of insecticides against leaf-feeding insects like P. xylostella and M. separata.
Leaf-Dip Bioassay Protocol:
-
Insect Rearing: Maintain a healthy and uniform population of the target insect species in a controlled laboratory environment. For P. xylostella and M. separata, this typically involves rearing on cabbage or an artificial diet, respectively.
-
Insecticide Preparation: Prepare a series of dilutions of the test insecticide in a suitable solvent (e.g., acetone with a surfactant). A control solution (solvent only) must be included.
-
Leaf Treatment: Source fresh, untreated host plant leaves (e.g., cabbage for P. xylostella). Dip individual leaves into each insecticide dilution for a standardized time (e.g., 10 seconds) with gentle agitation.[5] Allow the leaves to air dry completely.
-
Insect Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes). Introduce a specific number of third-instar larvae of the target insect into each container.[1]
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 light:dark).[5]
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, 72, and 96 hours).[5] Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.
Figure 2. Experimental workflow for a leaf-dip bioassay.
The Path to Discovery: A Simplified Workflow
The journey from a chemical concept to a viable insecticide is a multi-step process involving synthesis, screening, and optimization.
Figure 3. Logical workflow for insecticide discovery and development.
Conclusion
Insecticides derived from this compound represent a significant advancement in pest management technology. Their high efficacy, particularly against lepidopteran pests, and their specific mode of action make them valuable tools for integrated pest management and resistance management strategies. The data and methodologies presented in this guide offer a foundation for researchers to compare and evaluate these novel compounds against existing alternatives, ultimately contributing to the development of more effective and sustainable crop protection solutions.
References
- 1. connectjournals.com [connectjournals.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 5. irac-online.org [irac-online.org]
A Comparative Analysis of the Biological Activity of Isoxazolines Derived from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and Alternative Precursors
Introduction
Isoxazolines represent a significant class of heterocyclic compounds that have garnered substantial attention in agrochemical and veterinary science due to their potent insecticidal and acaricidal properties. A key structural feature of many commercially successful isoxazolines, such as fluralaner, is the presence of a 3,5-disubstituted phenyl ring, often derived from precursors like 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone. This guide provides a comparative overview of the biological activity of isoxazolines synthesized from this critical precursor versus those derived from other starting materials. The analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
The primary mode of action for isoxazoline insecticides is the non-competitive antagonism of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, L-glutamate-gated chloride channels (GluCls).[1][2][3][4] By blocking these channels in the nervous system of arthropods, isoxazolines induce hyperexcitation, paralysis, and eventual death of the target pest.[5] Their binding site is considered unique, which helps in overcoming resistance issues associated with other insecticides like fipronil.[2][3][6]
Mechanism of Action: Inhibition of GABA-Gated Chloride Channels
Isoxazolines exert their effect by binding to a site within the transmembrane domain of the GABA receptor, an inhibitory neurotransmitter receptor. This binding event blocks the influx of chloride ions, preventing hyperpolarization of the neuron and leading to uncontrolled nerve stimulation.
Caption: Mechanism of isoxazoline action on insect GABA receptors.
Comparative Biological Activity
The insecticidal potency of isoxazoline derivatives is highly dependent on the substituents on the phenyl ring and other parts of the molecule, which are determined by the precursors used in synthesis. The 1-(3-chloro-5-(trifluoromethyl)phenyl) moiety is a well-established toxophore associated with high efficacy. The following tables summarize the lethal concentration (LC₅₀) data for various isoxazoline derivatives against several key insect pests, providing a basis for comparison.
Table 1: Insecticidal Activity Against Diamondback Moth (Plutella xylostella)
| Compound ID / Name | Precursor/Structural Class | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) | Source |
| D36 | Isoxazoline Derivative | 0.025 | Ethiprole | 3.81 | [7] |
| Fluxametamide | 0.679 | [7] | |||
| E3 | Acylhydrazone Derivative | 0.19 | Ethiprole | 3.28 | [8] |
| Fluxametamide | 0.22 | [8] | |||
| Compound 32 | Acylthiourea Derivative | 0.26 | Ethiprole | 3.81 | [9] |
| Avermectin | 12.32 | [9] | |||
| Compound 10o | Sulfonic Ester Derivative | 8.32 (µg/mL) | Avermectin | (Comparative) | [10] |
Table 2: Insecticidal Activity Against Fall Armyworm (Spodoptera frugiperda)
| Compound ID / Name | Precursor/Structural Class | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) | Source |
| G22 | 3,5-dichlorophenyl Derivative | 1.57 | Fipronil | 78.8 | [11] |
| Chlorantraniliprole | 1.60 | [11] | |||
| L17 | Acylhydrazine Derivative | 0.489 | Fluralaner | 0.659 | [12] |
| Indoxacarb | 3.14 | [12] | |||
| D36 | Isoxazoline Derivative | 0.934 | - | - | [7] |
Table 3: Mosquitocidal Activity Against Aedes aegypti
| Compound ID / Name | Precursor/Structural Class | Bioassay | LC₅₀ / LD₅₀ | Source |
| Fluralaner | 3-Chloro-5-trifluoromethylphenyl | Topical Application | 0.6 ng/mg (LD₅₀) | [13] |
| Fluralaner | 3-Chloro-5-trifluoromethylphenyl | Glass Contact | 13 ng/cm² (LC₅₀) | [13] |
| Fluralaner | 3-Chloro-5-trifluoromethylphenyl | Feeding Assay | 49 ppm (LC₅₀) | [13] |
| Compound 10o | Sulfonic Ester Derivative | Larval Assay | 0.35 µg/mL (LC₅₀) | [10] |
Analysis: The data consistently demonstrates that isoxazolines featuring the 3,5-disubstituted phenyl ring (such as Fluralaner and its analogs) exhibit exceptionally high potency. For instance, compound G22, with a 3,5-dichlorophenyl group, shows an LC₅₀ of 1.57 mg/L against S. frugiperda, which is significantly more potent than fipronil.[11] Similarly, compound L17, an optimized structure, surpassed the activity of fluralaner against the same pest.[12]
However, modifications using other precursors also yield highly active compounds. Derivatives incorporating acylhydrazone, acylthiourea, and sulfonic ester moieties show potent insecticidal activities, in some cases comparable to commercial standards.[8][9][10] This indicates that while the this compound precursor provides a robust scaffold for high activity, strategic modifications using other precursors can also lead to the discovery of novel and effective insecticides.
Experimental Protocols
The biological activity data presented is derived from standardized bioassays. Below are detailed methodologies for key experiments cited.
Protocol 1: Insecticidal Activity against P. xylostella (Leaf-Dipping Method)
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating pests.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent like DMSO to create a stock solution. This stock is then diluted with water containing a surfactant (e.g., 0.05% Tween-80) to achieve a series of desired test concentrations.[14]
-
Leaf Treatment: Fresh cabbage discs (approx. 2 cm in diameter) are dipped into the prepared test solutions for 30 seconds. The treated discs are then air-dried.[14]
-
Insect Exposure: The dried, treated discs are placed in Petri dishes lined with filter paper. A set number of larvae (typically 10 second-instar larvae) are carefully transferred onto each disc.[14]
-
Incubation and Assessment: The Petri dishes are maintained under controlled conditions (temperature, humidity, photoperiod). Mortality rates are recorded after a specified period, typically 48 hours.[14]
-
Data Analysis: The median lethal concentration (LC₅₀) is calculated using statistical software (e.g., SPSS) through Probit analysis of the dose-mortality data.[14]
Caption: Workflow for the P. xylostella leaf-dipping bioassay.
Protocol 2: Synthesis of Isoxazolines from Chalcones
A prevalent method for synthesizing the isoxazoline core structure involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone (e.g., this compound or another precursor) is reacted with an aromatic aldehyde in the presence of a base (e.g., KOH or NaOH) in a solvent like ethanol. The mixture is stirred, often overnight, to yield the chalcone intermediate.[15][16][17]
-
Cyclization Reaction: The purified chalcone is dissolved in ethanol. Hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., NaOH or sodium acetate) are added to the solution.[16][17]
-
Reflux and Isolation: The reaction mixture is heated under reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction.[16]
-
Purification: The crude isoxazoline product is purified using techniques such as recrystallization or column chromatography to yield the final compound.[16]
-
Characterization: The structure of the synthesized isoxazoline is confirmed using analytical methods like FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][15]
Caption: General synthesis pathway for isoxazolines from chalcones.
Conclusion
The precursor this compound is fundamental to the synthesis of some of the most potent isoxazoline insecticides, providing a molecular scaffold that is highly effective at targeting the insect GABA receptor. Quantitative data confirms that derivatives from this precursor, such as fluralaner, exhibit sub-nanomolar to low single-digit mg/L efficacy against a wide range of pests. However, research into isoxazolines derived from alternative precursors, such as those leading to acylhydrazone and sulfonic ester derivatives, has also yielded compounds with excellent insecticidal activity. This demonstrates that while the 3,5-disubstituted phenyl moiety is a powerful toxophore, diverse chemical exploration remains a crucial strategy for the development of new, effective, and potentially more selective insect control agents.
References
- 1. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiparasitic isoxazoline A1443 is a potent blocker of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mosquitocidal Activity and Mode of Action of the Isoxazoline Fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencescholar.us [sciencescholar.us]
FT-IR Analysis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone and its potential reaction products. The information herein is intended to aid in the identification and characterization of this compound and its derivatives through vibrational spectroscopy.
FT-IR Spectral Analysis of this compound
The FT-IR spectrum is dominated by strong absorptions corresponding to the carbonyl group (C=O), aromatic ring vibrations, and vibrations of the trifluoromethyl and chloro groups.
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1700-1680 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1350 | Strong | C-H Bending (Methyl group of ethanone) |
| ~1320, ~1170, ~1130 | Strong | C-F Stretch (Trifluoromethyl group) |
| ~800-750 | Strong | C-Cl Stretch |
| ~900-690 | Strong | Aromatic C-H Out-of-Plane Bending |
Comparison with Potential Reaction Products
Aromatic ketones such as this compound can undergo various reactions, leading to products with distinct FT-IR spectra. Here, we compare the parent compound with its likely reduction, oxidation, and haloform reaction products.
Reduction Product: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
The reduction of the ketone functionality yields a secondary alcohol. This transformation is readily identifiable by the appearance of a strong, broad O-H stretching band and the disappearance of the sharp C=O stretching band.
Table 2: FT-IR Data Comparison: Ketone vs. Alcohol Product
| Functional Group | This compound (cm⁻¹) | 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol (cm⁻¹) | Key Spectral Change |
| O-H Stretch | Absent | ~3500-3200 (Broad, Strong) | Appearance of a broad O-H band |
| C=O Stretch | ~1700-1680 (Strong) | Absent | Disappearance of the C=O band |
| C-O Stretch | Absent | ~1200-1050 (Medium-Strong) | Appearance of a C-O band |
Baeyer-Villiger Oxidation Product: 3-Chloro-5-(trifluoromethyl)phenyl acetate
The Baeyer-Villiger oxidation converts the ketone into an ester. This change is characterized by a shift in the carbonyl stretching frequency and the appearance of characteristic C-O stretching bands of the ester group.
Table 3: FT-IR Data Comparison: Ketone vs. Ester Product
| Functional Group | This compound (cm⁻¹) | 3-Chloro-5-(trifluoromethyl)phenyl acetate (cm⁻¹) | Key Spectral Change |
| C=O Stretch | ~1700-1680 (Strong) | ~1750-1735 (Strong) | Shift of C=O band to higher wavenumber |
| C-O Stretch (Ester) | Absent | ~1250-1000 (Two strong bands) | Appearance of two C-O bands |
Haloform Reaction Product: 3-Chloro-5-(trifluoromethyl)benzoic acid
The haloform reaction of this methyl ketone will produce a carboxylate, which upon acidification yields a carboxylic acid. The FT-IR spectrum of the carboxylic acid is distinguished by a very broad O-H stretch and a carbonyl stretch that may be slightly shifted compared to the starting ketone.
Table 4: FT-IR Data Comparison: Ketone vs. Carboxylic Acid Product
| Functional Group | This compound (cm⁻¹) | 3-Chloro-5-(trifluoromethyl)benzoic acid (cm⁻¹) | Key Spectral Change |
| O-H Stretch | Absent | ~3300-2500 (Very Broad, Strong) | Appearance of a very broad O-H band |
| C=O Stretch | ~1700-1680 (Strong) | ~1710-1680 (Strong) | C=O band may overlap or shift slightly |
Experimental Protocols
A general procedure for obtaining FT-IR spectra of organic compounds using an Attenuated Total Reflectance (ATR) accessory is provided below. This method is suitable for solid and liquid samples with minimal preparation.
Protocol: FT-IR Analysis using ATR
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application:
-
Solid Samples: Place a small amount of the solid powder or crystal directly onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Visualizations
The following diagrams illustrate the logical workflow of FT-IR analysis for compound identification and the signaling pathways for the discussed reactions.
Caption: Experimental workflow for FT-IR analysis.
Caption: Reaction pathways of the starting material.
A Comparative Guide to HPLC Method Development for the Analysis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Reactions
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. This ketone is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are essential for monitoring reaction progress, determining purity, and identifying byproducts. This document offers detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode used for the analysis of aromatic ketones like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent sensitivity and specificity, making it a valuable tool for the identification of unknown impurities.
Comparison of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the analysis of this compound and its reaction mixtures depends on several factors, including the specific analytical requirements, the nature of the potential impurities, and the available instrumentation. The following tables provide a comparative overview of these two techniques for this application.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for quantitative analysis of the main component and known impurities. | Suitable for volatile and thermally stable compounds. Excellent for identification of unknown impurities and trace analysis. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, though likely not necessary for the target analyte. |
| Sensitivity | Good, typically in the microgram to nanogram range. | Excellent, often in the picogram to femtogram range. |
| Specificity | Good with a UV detector, but co-eluting peaks can be an issue. | Excellent, as mass spectra provide structural information for definitive peak identification. |
| Analysis Time | Can be relatively fast, with typical run times of 10-30 minutes. | Run times can be longer, especially if a temperature gradient is required. |
| Cost | Lower initial instrument cost and operating expenses. | Higher initial instrument cost and maintenance requirements. |
Table 1: High-Level Comparison of HPLC and GC-MS for the Analysis of this compound.
Experimental Protocols
The following sections detail the experimental protocols for both HPLC and GC-MS analysis.
This section outlines a starting RP-HPLC method for the quantitative analysis of this compound. Method optimization will likely be necessary based on the specific reaction mixture being analyzed.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Table 2: HPLC Instrumentation and Conditions.
Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Reference Standard: this compound, purity >98%
-
Diluent: Acetonitrile:Water (60:40, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the reaction sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection if particulate matter is present.
This section provides a general GC-MS method suitable for the identification and quantification of this compound and potential volatile impurities.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-400 amu |
Table 3: GC-MS Instrumentation and Conditions.
Sample Preparation:
-
Accurately weigh a known amount of the reaction sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
Illustrative Data
The following table presents hypothetical data to illustrate the type of results that can be obtained from the HPLC analysis. Actual retention times and impurity profiles will vary depending on the specific reaction conditions and the HPLC method used.
| Compound | Retention Time (min) | Peak Area (%) |
| Starting Material (e.g., 1-Chloro-3-(trifluoromethyl)benzene) | 3.5 | 5.2 |
| This compound | 7.8 | 92.1 |
| Byproduct 1 | 9.2 | 1.5 |
| Byproduct 2 | 11.5 | 1.2 |
Table 4: Illustrative HPLC Data for a Reaction Mixture.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the HPLC method development and the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for HPLC method development and analysis.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound and its associated reactions. RP-HPLC with UV detection is a robust and cost-effective method ideal for routine quality control and quantitative analysis of the main component and known impurities. GC-MS offers superior sensitivity and specificity, making it the preferred method for the identification of unknown volatile impurities and for trace-level analysis. The choice of technique should be guided by the specific analytical goals, the nature of the sample, and the available resources. The methods and data presented in this guide provide a solid foundation for developing and implementing reliable analytical procedures for this important chemical intermediate.
Unveiling the Potency of Trifluoromethylated Ketones as Antiviral Agents: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of antiviral compounds has revealed the significant potential of trifluoromethylated ketones (TFMKs) as potent inhibitors of a range of pathogenic viruses. This comparative guide synthesizes key experimental data on the efficacy of various TFMK derivatives against severe acute respiratory syndrome coronavirus (SARS-CoV), Dengue virus, and herpes simplex virus (HSV), offering valuable insights for researchers and drug development professionals.
Trifluoromethylated ketones are a class of organic compounds characterized by a ketone functional group flanked by a trifluoromethyl group. This structural feature renders the carbonyl carbon highly electrophilic, making it an effective warhead for targeting the active sites of viral proteases, particularly cysteine and serine proteases that are crucial for viral replication.
Comparative Efficacy of Trifluoromethylated Ketone Derivatives
To facilitate a clear comparison of the antiviral efficacy of different TFMK derivatives, the following table summarizes key quantitative data from various studies. The data includes the specific compound, the target virus and its associated protease, and the corresponding inhibitory concentrations (IC50, EC50, or Ki values).
| Compound ID | Target Virus | Target Protease | Efficacy (µM) | Assay Type | Reference |
| 5h | SARS-CoV | 3CL Protease | Ki: 0.3 (after 4h incubation) | in vitro enzymatic assay | [1] |
| Various N-protected TFMKs | SARS-CoV | 3CL Protease | Ki: 8.8 (initial) to 0.3 (after 4h) | in vitro enzymatic assay | [1] |
| Z-Leu-Gln(NMe2)-fmk (6a) | SARS-CoV | Viral Replication | EC50: 2.5 | Cytopathic Effect (CPE) Inhibition | |
| Unnamed TFMK | Dengue virus (DENV) | NS2B/NS3 Protease | IC50: 0.280 | Enzymatic Assay | [2] |
| KI207M | Herpes Simplex Virus 1 (HSV-1) | VP24 Protease | IC50: 2.88 | Kinetic Assay | [3] |
| EWDI/39/55BF | Herpes Simplex Virus 1 (HSV-1) | VP24 Protease | IC50: 10.31 | Kinetic Assay | [3] |
Mechanism of Action: Targeting Viral Proteases
The primary mechanism by which TFMKs exert their antiviral activity is through the inhibition of viral proteases. These enzymes are essential for the viral life cycle, as they process large viral polyproteins into individual functional proteins required for replication and assembly of new virions.
The electrophilic carbonyl carbon of the TFMK moiety is susceptible to nucleophilic attack by the catalytic residues (typically cysteine or serine) in the active site of the protease. This interaction leads to the formation of a stable, often reversible, covalent bond, effectively inactivating the enzyme and halting viral replication.
Figure 1. Mechanism of viral protease inhibition by trifluoromethylated ketones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of antiviral compounds.
In Vitro Enzymatic Assay for SARS-CoV 3CL Protease Inhibition
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV 3CL protease using a fluorogenic peptide substrate.[1]
Materials:
-
Purified recombinant SARS-CoV 3CL protease
-
Fluorogenic peptide substrate (e.g., based on the 3CLpro cleavage sequence)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (TFMK derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the SARS-CoV 3CL protease to each well.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 or Ki values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the in vitro enzymatic protease inhibition assay.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV)
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Test compounds (TFMK derivatives) dissolved in DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent and measuring the absorbance or luminescence according to the manufacturer's instructions.
-
The percent protection is calculated relative to the uninfected and virus-only controls.
-
EC50 values are determined by plotting the percent protection against the compound concentration and fitting the data to a dose-response curve.
Figure 3. Workflow for the Cytopathic Effect (CPE) inhibition assay.
Conclusion
The data presented in this guide highlight the promising antiviral activity of trifluoromethylated ketones against a variety of viruses. Their mechanism of action, targeting essential viral proteases, makes them attractive candidates for further drug development. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of novel TFMK derivatives. Further research is warranted to expand the library of TFMK compounds and to evaluate their efficacy against a broader range of viral pathogens, as well as to assess their pharmacokinetic and safety profiles in preclinical and clinical studies.
References
X-ray crystallography of crystals derived from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the X-ray crystallographic data of crystals derived from reactions involving 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone and its analogs. This guide provides a comparative analysis of their crystal structures, detailed experimental protocols, and visual representations of synthetic pathways.
This guide delves into the intricate world of X-ray crystallography, focusing on derivatives of the versatile chemical intermediate, this compound. Understanding the three-dimensional atomic arrangement of these compounds is paramount in the fields of medicinal chemistry and materials science, as it directly influences their physical, chemical, and biological properties. By comparing the crystal structures of related molecules, researchers can glean valuable insights into structure-activity relationships, aiding in the rational design of novel therapeutic agents and functional materials.
This publication presents a comparative analysis of the single-crystal X-ray diffraction data for two key derivatives: a thiophene-containing compound and a thiourea derivative, both sharing the critical 3-chloro-5-(trifluoromethyl)phenyl moiety. Detailed experimental procedures for their synthesis and crystallographic analysis are provided, alongside a quantitative comparison of their crystal parameters.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives containing the 3-chloro-5-(trifluoromethyl)phenyl structural motif. These parameters provide a quantitative basis for comparing the packing and molecular geometry of these compounds in the solid state.
| Parameter | 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone[1][2] | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
| Chemical Formula | C₁₃H₈ClF₃OS | C₁₄H₉ClF₄N₂S |
| Formula Weight | 304.70 | 348.74 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 15.330 (6) | 13.670 (5) |
| b (Å) | 10.809 (4) | 14.681 (5) |
| c (Å) | 7.676 (3) | 7.271 (3) |
| α (°) | 90 | 90 |
| β (°) | 93.72 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1269.3 (8) | 1459.2 (9) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 120(2) |
| Radiation type | Mo Kα | Cu Kα |
| Wavelength (Å) | 0.71073 | 1.54184 |
| R-factor | 0.039 | Not Reported |
| wR-factor | 0.097 | Not Reported |
Experimental Protocols
Synthesis and Crystallization
1. Synthesis of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone [1]
A solution of 2-chloro-5-trifluoromethylaniline (19.5 g, 0.1 mol) in 60 ml of 20% HCl was cooled, and a solution of NaNO₂ (7 g in 25 ml of water) was added dropwise with stirring. Following the completion of the reaction, the resulting solution was filtered and added dropwise to a well-stirred mixture of 2-acetylthiophene (12.6 g, 0.1 mol), acetone (40 ml), and CuCl₂·2H₂O (1.5 g, 8.7 mmol) over a period of 20 minutes. After stirring for 3 hours, the reaction mixture was diluted with 250 ml of water and extracted with 50 ml of CHCl₃. The organic layer was separated, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was distilled at 400 Pa (453–458 K) to yield 11.6 g (38%) of the title compound. Yellow crystals suitable for X-ray analysis were obtained by recrystallization from n-hexane.[1]
2. Synthesis of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
The synthesis of this compound involves the reaction of the corresponding isothiocyanate with an appropriate amine. While the specific details for this exact compound were not available in the searched literature, a general procedure for the synthesis of related thiourea derivatives can be described. Typically, an isothiocyanate is reacted with a primary or secondary amine in a suitable solvent like acetonitrile or acetone at room temperature or with gentle heating. The product often precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Refinement
General Procedure for Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.[3] The crystal is then placed in a stream of cold nitrogen gas to maintain a stable temperature during data collection (e.g., 100 K or 120 K).[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[1][2] A series of diffraction images are collected as the crystal is rotated through a range of angles.
The collected data are then processed, which includes integration of the reflection intensities, correction for various experimental factors (e.g., absorption), and determination of the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic route for the thiophene derivative and a general scheme for the synthesis of thiourea derivatives.
Caption: Synthetic pathway for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone.
Caption: General synthetic scheme for substituted thiourea derivatives.
References
Safety Operating Guide
Proper Disposal of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, a halogenated aromatic ketone utilized in laboratory research. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. The information presented herein is intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Hazard Information
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound. The Safety Data Sheet (SDS) for the closely related compound, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[1][2] Always consult the specific SDS for the compound in use and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes key data pertinent to the safe handling and disposal of this compound and similar halogenated compounds.
| Parameter | Value/Information | Source |
| Chemical Name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | [1][2] |
| CAS Number | 1125812-58-9 | [2][3][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1][2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. | [1] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat/impervious clothing, respirator (if exposure limits are exceeded). | [1] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Primary Disposal Method | Incineration in a licensed hazardous waste facility. | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from waste generation to final disposal.
Waste Identification and Segregation
-
Characterization: Immediately upon deciding to discard the material, it must be characterized as hazardous waste due to its properties as a halogenated aromatic compound.
-
Segregation: This chemical waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Specifically, it should be collected in a dedicated container for halogenated organic waste.[7] Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[8]
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible and properly sealed container for waste accumulation. The container must be in good condition, free of leaks, and made of a material that will not react with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Corrosive," "Toxic").[9] The date of waste accumulation should also be clearly marked.
On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Small quantities of waste can be accumulated in a designated SAA within the laboratory.[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Limits: Adhere to the volume limits for SAAs as defined by the EPA and your institution's policies (typically up to 55 gallons of hazardous waste).[9]
-
Safe Storage: Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.[5] Ensure the container is kept closed except when adding waste.
Transportation and Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
-
Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]
-
Documentation: Maintain all records of waste generation, accumulation, and disposal in accordance with EPA, OSHA, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
- 3. 1125812-58-9|1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]
- 4. 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethano… [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. usbioclean.com [usbioclean.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. acs.org [acs.org]
Personal protective equipment for handling 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Chemical Profile and Hazards:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Fire/flame resistant and impervious clothing. Chemical-resistant lab coat. | --- |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | --- |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ensure all work is conducted in a well-ventilated chemical fume hood.[1][2][4]
-
Verify that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Remove all sources of ignition.[4]
2. Donning PPE:
-
Put on all required PPE as outlined in the table above, ensuring a proper fit.
3. Aliquoting and Dispensing:
-
Carefully open the container.
-
Use appropriate, clean, and dry utensils (e.g., spatula, glass pipette) to transfer the desired amount of the compound.
4. During the Experiment:
-
Keep all containers with the chemical clearly labeled.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Caption: Workflow for Handling the Chemical.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.
3. Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and the responsible researcher's name.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep containers closed except when adding waste.
5. Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Illustrative Experimental Protocol: Synthesis of a Related Compound
The following is a generalized protocol for a reaction involving a similar chemical structure, provided for illustrative purposes only. This is not a validated protocol for this compound and must be adapted and validated by the researcher.
Reaction: Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.[5]
Materials:
-
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
-
Sulfolane
-
Dry potassium fluoride
-
Tetraphenylphosphonium bromide
Procedure:
-
In a reaction vessel, dissolve 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol) in sulfolane (3 ml).[5]
-
Add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol) to the solution.[5]
-
Stir the resulting reaction mixture at 160 °C for 5 hours.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture can be distilled under reduced pressure to isolate the product.[5]
Caption: Illustrative Synthesis Workflow.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
- 4. cdn.scimplify.com [cdn.scimplify.com]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
